3-BTD
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H9NO4S |
|---|---|
分子量 |
311.3 g/mol |
IUPAC 名称 |
3-(1,3-benzothiazol-2-yl)-7,8-dihydroxychromen-2-one |
InChI |
InChI=1S/C16H9NO4S/c18-11-6-5-8-7-9(16(20)21-14(8)13(11)19)15-17-10-3-1-2-4-12(10)22-15/h1-7,18-19H |
InChI 键 |
LFJBGQYAGFAGNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C(=C(C=C4)O)O)OC3=O |
产品来源 |
United States |
Foundational & Exploratory
3-Benzothiazole-daphnetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzothiazole-daphnetin is a synthetic derivative of daphnetin (B354214), a naturally occurring coumarin (B35378). This document provides a comprehensive technical overview of its synthesis, antioxidant properties, and potential therapeutic applications based on the biological activities of its parent compounds. While specific data on the broader biological effects of 3-Benzothiazole-daphnetin are limited, this guide consolidates the available information and provides a basis for future research and development.
Chemical Properties and Synthesis
3-Benzothiazole-daphnetin, also known as 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one, is a hybrid molecule incorporating the structural features of both daphnetin and benzothiazole (B30560).
Synthesis
The synthesis of 3-Benzothiazole-daphnetin is achieved through a multi-step process starting from 2,3,4-trihydroxybenzaldehyde (B138039). The key steps involve a Knoevenagel condensation to introduce various substituents at the C-3 position of the daphnetin core.[1]
Experimental Protocol: Synthesis of 3-Benzothiazole-daphnetin
The synthesis of 3-substituted daphnetin derivatives, including the benzothiazole analog, is based on the Knoevenagel condensation of 2,3,4-trihydroxybenzaldehyde with compounds containing an active methylene (B1212753) group.[1] While the specific detailed protocol for the final benzothiazole introduction is not exhaustively described in the primary literature, the general approach is outlined.
Workflow for the Synthesis of 3-Substituted Daphnetin Derivatives
Caption: General synthetic workflow for 3-substituted daphnetin derivatives.
Biological Activity
The primary biological activity reported for 3-Benzothiazole-daphnetin is its antioxidant potential.[1] The therapeutic potential of this compound can be further inferred from the known biological activities of its parent molecules, daphnetin and benzothiazole derivatives.
Antioxidant Activity
3-Benzothiazole-daphnetin has been evaluated for its antioxidant activity using several in vitro assays, including DPPH radical scavenging, ABTS radical scavenging, and ferric reducing antioxidant power (FRAP).[1]
Table 1: Antioxidant Activity of 3-Benzothiazole-daphnetin and Parent Compound Daphnetin
| Compound | DPPH EC50 (μM) | ABTS EC50 (μM) | FRAP (TEAC) |
| Daphnetin | 46.20 | 72.38 | >1 |
| 3-Benzothiazole-daphnetin | Slightly reduced vs Daphnetin | Slightly reduced vs Daphnetin | >1 |
Source: Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents.[1] Note: The original paper states that the introduction of a strong electron-withdrawing benzothiazole to the C-3 position resulted in slightly reduced antioxidant activity compared to daphnetin.[1] Exact EC50 values for the benzothiazole derivative were not explicitly provided in the main text.
Experimental Protocols: Antioxidant Assays
-
DPPH Radical Scavenging Assay: A solution of the test compound is added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.[1][2] The mixture is incubated at room temperature, and the absorbance is measured at 517 nm.[3] The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control.[2]
-
ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS with potassium persulfate.[1] The test compound is then added to the ABTS radical solution, and the absorbance is measured at 734 nm.[4] The scavenging activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2] The FRAP reagent, containing TPTZ (2,4,6-tripyridyl-s-triazine) and ferric chloride, is mixed with the test compound. The formation of the ferrous-TPTZ complex results in a blue color, which is measured spectrophotometrically at 593 nm.[3]
Potential Anticancer Activity
While not directly tested on 3-Benzothiazole-daphnetin, both daphnetin and various benzothiazole derivatives have demonstrated significant anticancer properties.[5][6][7][8] Daphnetin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines through modulation of signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin.[5] Benzothiazole derivatives have also been extensively studied as anticancer agents, with some compounds showing potent activity against a range of cancer cell lines.[7][8] Coumarin-benzothiazole hybrids have shown promising antitumor activity in NCI-60 cell line screens.[9]
Potential Anti-inflammatory Activity
Daphnetin exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating signaling pathways such as NF-κB.[5][10][11] It has been shown to be effective in animal models of inflammatory diseases.[10] The benzothiazole nucleus is also a common scaffold in molecules with anti-inflammatory properties.[12]
Potential Antimicrobial Activity
Benzothiazole derivatives are well-known for their broad-spectrum antimicrobial activity against various bacteria and fungi.[13][14][15][16][17] Hybrid molecules incorporating both coumarin and benzothiazole moieties have also been synthesized and evaluated for their antimicrobial and antimycobacterial activities, with some compounds showing remarkable efficacy.[18][19]
Mechanism of Action (Hypothesized)
Based on the known mechanisms of daphnetin, 3-Benzothiazole-daphnetin could potentially exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Hypothetical Signaling Pathway for the Biological Activity of 3-Benzothiazole-daphnetin
Caption: A hypothetical signaling pathway illustrating the potential inhibitory effects of 3-Benzothiazole-daphnetin on the PI3K/Akt/mTOR and NF-κB pathways.
Future Directions
3-Benzothiazole-daphnetin represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Comprehensive Biological Evaluation: Systematic screening of 3-Benzothiazole-daphnetin for its anticancer, anti-inflammatory, and antimicrobial activities using a wide range of in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the biological activities of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties of 3-Benzothiazole-daphnetin to determine its suitability for further development.
Conclusion
3-Benzothiazole-daphnetin is a synthetic coumarin derivative with demonstrated antioxidant activity. Based on the extensive pharmacological profiles of its parent compounds, daphnetin and benzothiazole, it holds significant potential for further investigation as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic utility of this promising molecule.
References
- 1. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 6. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and protective properties of daphnetin in endotoxin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular modeling and biological investigation of novel s-triazine linked benzothiazole and coumarin hybrids as antimicrobial and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the 3-BTD COMT Probe: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD) fluorescent probe for Catechol-O-methyltransferase (COMT). It covers the core mechanism of action, available quantitative data, and generalized experimental protocols for its use in assessing COMT activity and screening for inhibitors.
Core Mechanism of Action
This compound is a novel fluorescent probe designed as a substrate for Catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamines and other catechol-containing compounds.[1][2] The fundamental principle of the this compound probe lies in its transformation from a non-fluorescent molecule into a highly fluorescent product upon enzymatic action by COMT.
The reaction proceeds via an ordered sequential mechanism involving multiple substrates.[3][4] This mechanism can be broken down into the following key steps:
-
Binding of Co-factor: The reaction is initiated by the binding of the methyl donor, S-adenosyl-l-methionine (SAM), to the COMT enzyme.[3]
-
Divalent Cation Binding: Subsequently, a magnesium ion (Mg²⁺) binds to the COMT-SAM complex. The binding of Mg²⁺ is believed to induce a conformational change in the enzyme's catechol-binding site, which prepares it for the substrate.[3]
-
Substrate Binding: The this compound probe then docks into the modified active site, forming a quaternary complex: COMT-SAM-Mg²⁺-3-BTD.[3]
-
Methyl Transfer: Within this complex, COMT catalyzes the transfer of a methyl group from SAM to one of the hydroxyl groups of the this compound catechol moiety.[2][3] Molecular docking simulations suggest that the transfer occurs regioselectively to the C-8 phenolic group due to its closer proximity to the methyl group of SAM within the active site.[5]
-
Product Formation and Fluorescence: This methylation results in the formation of a single, highly fluorescent product, 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD).[3][4]
-
Ordered Dissociation: Finally, the products are released in a specific order: first the fluorescent product 3-BTMD, followed by Mg²⁺, and lastly the demethylated co-factor, S-adenosyl-l-homocysteine (SAH).[3]
The intensity of the resulting fluorescence is directly proportional to the amount of 3-BTMD produced, which in turn reflects the enzymatic activity of COMT. This ultrasensitive fluorescent response allows for real-time monitoring of enzyme kinetics and the evaluation of COMT modulators.[1][4]
Signaling Pathway and Mechanism Diagram
The following diagram illustrates the ordered sequential kinetic mechanism of COMT with the this compound probe.
Quantitative Data
The this compound probe exhibits high catalytic efficiency, making it a sensitive tool for COMT activity measurement. The fluorescence intensity shows a good linear relationship with increasing concentrations of recombinant COMT.[5]
| Parameter | Value | Enzyme Source | Notes |
| Catalytic Efficacy (Vmax/Km) | 56.3 mL·min⁻¹·mg⁻¹ | U87-MG S9 Fraction | This catalytic efficacy is noted to be significantly higher than other reported COMT substrates, such as dopamine (B1211576) (296-fold higher).[4] |
| Km (Michaelis Constant) | Near-identical to human COMT | U87-MG S9 Fraction | Implies COMT is the primary enzyme for this compound methylation in these cells.[4] |
| IC₅₀ (Tolcapone) | ~0.34 μg/mL | Pu-erh tea extract | Example of inhibitor screening using the this compound probe assay.[3] |
Experimental Protocols
While specific, detailed protocols require access to primary literature supplements, the following generalized methodologies for a COMT activity assay and an inhibitor screening workflow can be derived from the available information.[4][5]
A. General COMT Activity Assay
This protocol outlines the basic steps to measure COMT activity using the this compound probe.
-
Reagent Preparation:
-
Prepare a phosphate (B84403) buffer solution (e.g., 50 mM, pH 7.4).
-
Prepare stock solutions of this compound, S-adenosyl-L-methionine (SAM), and MgCl₂ in appropriate solvents.
-
Prepare the enzyme solution (e.g., recombinant human S-COMT or liver S9 fractions) in buffer.
-
-
Assay Procedure:
-
In a microplate well, add the buffer, MgCl₂, and the enzyme solution.
-
Add the this compound probe solution to the well.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).
-
Initiate the enzymatic reaction by adding the SAM solution.
-
Allow the reaction to proceed at 37°C for a defined period (e.g., 6-10 minutes).
-
Stop the reaction, typically by adding an acid or a solvent like acetonitrile.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the product (3-BTMD) using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate COMT activity based on a standard curve generated with known concentrations of 3-BTMD.
-
B. COMT Inhibitor Screening Workflow
This workflow adapts the activity assay to screen for potential COMT inhibitors.
Applications and Advantages
The this compound probe is a powerful tool for neurobiology and pharmacology research, with several key applications:
-
High-Throughput Screening (HTS): Its sensitive fluorescent readout makes it ideal for rapidly screening large libraries of compounds to identify novel COMT inhibitors.[1]
-
Enzyme Kinetics Studies: The probe allows for detailed investigation of COMT's kinetic mechanism and the characterization of different types of inhibitors (e.g., competitive, non-competitive).[3][4]
-
Interspecies Comparisons: this compound has been used to investigate differences in COMT activity and inhibition across various species, which is crucial for preclinical drug development.[1][6]
-
Biological Imaging: As a fluorescent probe, this compound holds potential for visualizing COMT activity in situ within complex biological samples and potentially in living cells.[1][4]
The primary advantage of this compound over traditional methods is its high sensitivity, specificity for COMT, and the simplicity of a fluorescence-based assay, which avoids the need for more complex techniques like LC-MS/MS for routine screening.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Systems pharmacogenomics – gene, disease, drug and placebo interactions: a case study in COMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Principle of 3-BTD Fluorescence for COMT Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies underlying the use of the two-photon fluorescent probe, 3-Benzothiazole-daphnetin (3-BTD), for the sensitive detection of Catechol-O-methyltransferase (COMT) activity. This technology offers significant advantages for high-throughput screening of COMT inhibitors and for biological imaging of endogenous COMT in living cells and tissues.
Core Principle: Fluorescence Activation upon Methylation
The fundamental principle of the this compound assay lies in a specific enzymatic reaction that triggers a significant change in fluorescence. This compound, a derivative of daphnetin, is essentially non-fluorescent. However, in the presence of the enzyme Catechol-O-methyltransferase (COMT), a methyl group is transferred from the co-substrate S-adenosyl-L-methionine (SAM) to the catechol moiety of the this compound molecule. This enzymatic methylation, which occurs specifically at the C-8 phenolic group, results in the formation of a highly fluorescent product, 3-O-methyl-BTD (3-BTMD). The intensity of the resulting fluorescence is directly proportional to the COMT activity, allowing for quantitative measurement.[1][2]
The enzymatic reaction can be summarized as follows:
This compound (non-fluorescent) + SAM --(COMT, Mg²⁺)--> 3-BTMD (fluorescent) + S-adenosyl-L-homocysteine (SAH)
This method provides a sensitive and selective means to monitor COMT activity in real-time and in complex biological matrices.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters associated with the this compound fluorescence assay for COMT detection.
Table 1: Kinetic Parameters of this compound for Human S-COMT
| Parameter | Value | Unit | Source |
| Km (Michaelis Constant) | 0.83 ± 0.11 | µM | [1] |
| Vmax (Maximum Velocity) | 1.12 ± 0.05 | nmol/min/mg protein | [1] |
Table 2: Photophysical Properties of this compound and 3-BTMD
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦF) |
| This compound | ~390 nm | - | Negligible |
| 3-BTMD | ~390 nm | ~510 nm | Not explicitly reported in the reviewed literature. |
Note: While the specific quantum yield for 3-BTMD is not available in the reviewed literature, related benzothiazole (B30560) derivatives have reported quantum yields ranging from low to very high depending on their structure and environment.
Experimental Protocols
This section outlines a detailed methodology for a standard in vitro COMT activity assay using the this compound fluorescent probe.
Reagents and Solutions
-
Phosphate Buffer Saline (PBS): 50 mM, pH 7.4
-
Recombinant Human S-COMT: Working solution of 2.0 µg/mL in PBS
-
Magnesium Chloride (MgCl₂): 5 mM in PBS
-
Dithiothreitol (DTT): 1 mM in PBS
-
S-adenosyl-L-methionine (SAM): 200 µM in PBS
-
This compound Probe: 2 µM in PBS (prepare from a stock solution in DMSO)
-
Test Compounds (for inhibitor screening): Various concentrations prepared from a stock solution in DMSO.
Assay Procedure for IC₅₀ Determination
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a 200 µL reaction mixture containing:
-
Recombinant human S-COMT (to a final concentration of 2.0 µg/mL)
-
MgCl₂ (5 mM)
-
DTT (1 mM)
-
This compound (2 µM)
-
Varying concentrations of the test compound (e.g., from 0.125 to 20 µM).
-
PBS to a final volume of 190 µL.
-
-
Pre-incubation: Incubate the reaction mixture at 37°C for 3 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of SAM solution (final concentration 200 µM).
-
Incubation: Incubate the reaction at 37°C for 6 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set at approximately 390 nm and 510 nm, respectively.
-
Data Analysis: Calculate the residual COMT activity using the formula: (Fluorescence with inhibitor / Fluorescence with DMSO control) x 100%. The IC₅₀ value can then be determined by plotting the residual activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinetic Assay Procedure
-
Reaction Conditions: The kinetic assay is performed at 37°C for 4 minutes.
-
Component Concentrations:
-
Human S-COMT: 2.0 µg/mL
-
SAM: 200 µM
-
This compound: Various concentrations ranging from 0.02 to 5.0 µM.
-
-
Data Acquisition: Measure the rate of this compound O-methylation, expressed as nanomoles of 3-BTMD formed per minute per milligram of recombinant human S-COMT protein.
-
Data Analysis: Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway of COMT and this compound Interaction
Caption: Ordered sequential mechanism of COMT-catalyzed this compound methylation.
Experimental Workflow for COMT Detection
Caption: Step-by-step workflow for in vitro COMT activity measurement.
Logical Relationship of the Fluorescence Mechanism
Caption: Conversion from a non-fluorescent to a fluorescent state.
References
The Advent of 3-Benzothiazole-Daphnetin: A Novel Coumarin Derivative in Drug Discovery
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Daphnetin (B354214), a naturally occurring dihydroxycoumarin, has long been recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] This has spurred significant interest in the development of novel daphnetin derivatives with enhanced therapeutic potential. Among these, 3-benzothiazole-daphnetin has emerged as a compound of interest, leveraging the synergistic bioactivities of both the coumarin (B35378) and benzothiazole (B30560) scaffolds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 3-benzothiazole-daphnetin and related derivatives, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.
Introduction: The Therapeutic Promise of Daphnetin and its Derivatives
Daphnetin (7,8-dihydroxycoumarin) is a coumarin derivative found in various plants of the Daphne genus.[2] It has been traditionally used in Chinese medicine for the treatment of various ailments, including coagulation disorders and rheumatoid arthritis.[2][3] Modern scientific investigation has revealed a wide spectrum of biological activities for daphnetin, such as anticancer, anti-inflammatory, antibacterial, and anti-arthritic effects.[4][5] The therapeutic potential of daphnetin has led to extensive research into its mechanisms of action and the synthesis of novel derivatives to improve its pharmacological profile.[5]
The modification of the daphnetin scaffold, particularly at the C-3 and C-4 positions, has been a key strategy in the development of new drug candidates.[6] The introduction of various substituents at these positions has been shown to modulate the compound's antioxidant and other biological activities.[6] The benzothiazole moiety, a heterocyclic scaffold known for its broad range of biological activities including anticancer and antimicrobial effects, represents a particularly interesting substituent for derivatization.[7][8][9] The conjugation of benzothiazole to the daphnetin core is a promising strategy for the development of novel therapeutic agents.
Synthesis of 3-Benzothiazole-Daphnetin Derivatives
The synthesis of 3-substituted daphnetin derivatives, including those bearing a benzothiazole group, is primarily achieved through Knoevenagel condensation.[10] The general synthetic route involves the reaction of 2,3,4-trihydroxybenzaldehyde (B138039) with a compound containing an active methylene (B1212753) group.[10]
General Experimental Protocol for Synthesis
The synthesis of 3-benzothiazole (B1448752) daphnetin derivatives can be achieved through a multi-step process. A representative protocol is outlined below, based on established methodologies for daphnetin derivatization[10]:
-
Synthesis of an intermediate: An initial step may involve the introduction of a reactive group at the C-3 position of the daphnetin precursor.
-
Introduction of the benzothiazole moiety: A key step involves the reaction with a benzothiazole-containing reagent. For instance, a cyano group at the C-3 position can be utilized for further reactions.
-
Cyclization and final product formation: Subsequent reactions, such as hydrolysis or cycloaddition, can lead to the final 3-benzothiazole-daphnetin derivative.[10]
A specific example involves the synthesis of 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2-oxo-2H-chromene-4-carboxylic acid and its amide derivative. This process starts with a daphnetin derivative and involves the addition of NaCN followed by further chemical transformations.[10]
Biological Activity and Structure-Activity Relationships
The introduction of a benzothiazole group at the C-3 position of daphnetin has been shown to influence its biological activity.
Antioxidant Activity
Studies on various 3-substituted daphnetin derivatives have indicated that the introduction of a strong electron-withdrawing group like benzothiazole can slightly reduce the antioxidant activity compared to the parent daphnetin molecule.[10] The antioxidant properties of daphnetin and its derivatives are often evaluated using assays such as DPPH, ABTS+, and FRAP to measure their free radical scavenging effects.[6]
Table 1: Antioxidant Activity of a 3-Benzothiazole Daphnetin Derivative Note: Specific quantitative data for a 3-benzothiazole daphnetin was not available in the provided search results. The table structure is provided as a template for future data.
| Compound | DPPH IC50 (µM) | ABTS+ IC50 (µM) | FRAP (µM Trolox equivalents) |
| Daphnetin | Data not available | Data not available | Data not available |
| 3-Benzothiazole-daphnetin | Data not available | Data not available | Data not available |
Anticancer Activity
Benzothiazole derivatives are well-known for their anticancer properties, and their incorporation into the daphnetin structure is a promising strategy for developing new anticancer agents.[7][8] Daphnetin itself has been reported to inhibit EGFR tyrosine kinase and can bind effectively in its hydrophobic pocket.[11] The anticancer mechanism of daphnetin involves the modulation of several signaling pathways, including NF-κB and PI3K/Akt.[12][13]
Table 2: Cytotoxic Activity of Daphnetin and Related Derivatives Note: The following data is for daphnetin and other coumarin hybrids, as specific data for 3-benzothiazole-daphnetin was not found.
| Compound | Cell Line | IC50 (µM) | Reference |
| Daphnetin derivative 5 | PC-3 | 3.56 | [11] |
| Daphnetin derivative 4b | PC-3 | 8.99 | [11] |
| Daphnetin derivative 4a | PC-3 | 10.22 | [11] |
| Daphnetin derivative 4c | MDA-MB-231 | 8.5 | [11] |
| Daphnetin | Ovarian Cancer Cells (in vitro) | 5, 10, 20, 40 µg/mL | [2] |
Mechanism of Action: Key Signaling Pathways
The pharmacological effects of daphnetin and its derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for the rational design and development of new therapeutic agents.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation and cancer.[12][13] Daphnetin has been shown to suppress inflammatory responses and inhibit the proliferation and migration of cancer cells by regulating the NF-κB pathway.[12][13]
Caption: Inhibition of the NF-κB signaling pathway by 3-benzothiazole-daphnetin.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[12] Daphnetin has been shown to induce ROS-dependent apoptosis in ovarian cancer by targeting the Akt/mTOR pathway.[12] It can also induce autophagy and apoptosis in ovarian cancer cells via the AMPK/Akt/mTOR pathway.[12]
Caption: Modulation of the PI3K/Akt/mTOR pathway by 3-benzothiazole-daphnetin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 3-benzothiazole-daphnetin) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Perspectives
The development of 3-benzothiazole-daphnetin and its analogs represents a promising avenue for the discovery of novel therapeutic agents. Future research should focus on:
-
Optimization of the chemical structure: Further structural modifications of the 3-benzothiazole-daphnetin scaffold could lead to compounds with improved potency and selectivity.
-
In-depth mechanistic studies: A more detailed investigation into the molecular mechanisms of action, including the identification of specific protein targets, is warranted.
-
In vivo evaluation: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.
-
Exploration of other therapeutic areas: Given the broad biological activities of both daphnetin and benzothiazole, these hybrid molecules may have potential applications in other diseases beyond cancer and inflammation.
Conclusion
The synthesis and biological evaluation of 3-benzothiazole-daphnetin derivatives represent a significant advancement in the field of medicinal chemistry. By combining the favorable pharmacological properties of daphnetin and benzothiazole, these novel compounds hold considerable promise for the development of new drugs for the treatment of cancer and other diseases. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this exciting class of molecules.
References
- 1. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 3. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 13. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-BTD as a Fluorescent Probe for Catechol-O-Methyltransferase
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the chemical and fluorescent properties of 3-BTD (3-Benzothiazole-daphnetin), a two-photon probe for Catechol-O-methyltransferase (COMT), outlining its mechanism, and providing protocols for its application in cellular imaging.
Introduction to this compound
3-Benzothiazole-daphnetin, commonly known as this compound, is a specialized fluorescent probe designed for the detection and imaging of Catechol-O-methyltransferase (COMT) activity in living cells and tissue sections.[1] As a two-photon probe, this compound offers advantages for deep-tissue imaging with reduced phototoxicity and background fluorescence. Its application is particularly relevant in neuroscience and pharmacology, where COMT is a key enzyme in the metabolism of catecholamine neurotransmitters and a target for drugs treating conditions like Parkinson's disease.
The operational principle of this compound is based on an enzymatic reaction. In its native state, this compound is largely non-fluorescent. Upon enzymatic methylation by COMT, it is converted into a highly fluorescent product, 3-BTMD, allowing for a direct and quantifiable visualization of COMT activity.
Chemical Properties and Mechanism of Action
The fluorescence of this compound is contingent on a specific enzymatic reaction. COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety on the this compound molecule. This reaction results in the formation of 8-O-methylated this compound (3-BTMD), which is a fluorescent compound. The kinetic mechanism of this reaction is an ordered sequential process where SAM binds to COMT first, followed by the catechol substrate (this compound).
Photophysical Properties
Table 1: Representative Photophysical Properties of BTD Derivatives
| Compound Class | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ) | Solvent/State |
| 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole | N/A | 519–536 nm | Up to 93% | Solid State |
| D-π-A-π-D BTD systems | ~417 nm | Blue-green region | ~0.65 | Solution |
| Benzothiazole-phenoxazine emitters | ~400 nm (CT band) | N/A | N/A | Toluene |
| Coumarin-benzothiazole azo dyes | 406-488 nm | N/A | N/A | Various Solvents |
Note: The data above is for general BTD derivatives and not for this compound specifically. These values are intended to provide a general indication of the photophysical characteristics of this class of dyes.
Experimental Protocols
The following protocols are generalized for the use of this compound in cell-based assays. Optimization for specific cell types and experimental conditions is highly recommended.
Reagent Preparation
-
Stock Solution: Prepare a stock solution of this compound in the range of 1-10 mM in anhydrous DMSO.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.[1] Based on vendor recommendations, the solution is stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]
Live-Cell Imaging of COMT Activity
This protocol is a starting point for imaging endogenous COMT activity in cultured cells (e.g., U87-MG human glioblastoma cells).
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach 60-80% confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to a final working concentration. A starting concentration in the range of 5-25 µM is recommended.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped for live-cell imaging. For two-photon microscopy, an excitation wavelength in the near-infrared range (e.g., 780-820 nm) would be a typical starting point for a blue-emitting fluorophore. The emission should be collected in the blue channel.
Data Interpretation and Considerations
-
Fluorescence Intensity: The intensity of the fluorescence signal is proportional to the rate of 3-BTMD formation and, therefore, to the COMT enzymatic activity.
-
Controls: It is essential to include appropriate controls in the experiment. A negative control with a known COMT inhibitor can validate that the observed fluorescence is due to COMT activity. A positive control with recombinant COMT can be used to confirm the probe's responsiveness.
-
Photostability: Like many fluorescent dyes, 3-BTMD may be susceptible to photobleaching. It is advisable to use the lowest possible excitation power and exposure times to minimize this effect.
-
Two-Photon Microscopy: For optimal results, especially in tissue imaging, the use of a two-photon microscope is recommended to leverage the specific design of this compound as a two-photon probe.
Conclusion
This compound is a valuable tool for the real-time monitoring of COMT activity in biological systems. Its mechanism of action, based on enzymatic activation to a fluorescent product, provides a direct and sensitive readout of enzyme function. While detailed photophysical characterization is not widely available, the established protocols and the known properties of the BTD class of dyes enable its effective use in cellular imaging applications for researchers in pharmacology and neuroscience. Further optimization of staining and imaging parameters for specific experimental systems will ensure high-quality, reproducible results.
References
3-Amino-1,2,4-benzotriazine-1,4-dioxide (3-BTD) as a Tool for Studying Enzyme Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-1,2,4-benzotriazine-1,4-dioxide (3-BTD), more commonly known as Tirapazamine (B611382) (TPZ), is a heteroaromatic N-oxide that has garnered significant attention in pharmacology and biochemistry.[1] Initially developed as a hypoxia-activated prodrug for cancer therapy, its unique mechanism of action makes it an invaluable tool for studying the kinetics of specific enzyme classes, particularly oxidoreductases.[2][3][4] The bioactivation of this compound is dependent on enzymatic reduction, offering a direct method to probe the activity and characteristics of reductases involved in its metabolism.
This guide provides a comprehensive overview of the application of this compound in enzyme kinetics, detailing its mechanism of action, experimental protocols for enzyme assays, and quantitative data on its interaction with key enzymes.
Core Mechanism: Bioreductive Activation
The utility of this compound in enzyme kinetics stems from its bioreductive activation pathway. This process is primarily catalyzed by one-electron and two-electron reductases, most notably flavoenzymes such as NADPH:cytochrome P-450 reductase (P-450R) and NAD(P)H:quinone oxidoreductase (NQO1 or DT-diaphorase).[1][5]
-
One-Electron Reduction: Enzymes like P-450R reduce this compound by a single electron, transforming it into a highly reactive oxidizing radical anion.[5][6]
-
Oxygen-Dependent Fate: The fate of this radical is dictated by the local oxygen concentration.
-
Under aerobic (oxic) conditions: The radical rapidly reacts with molecular oxygen (O₂) to regenerate the parent this compound molecule while producing a superoxide (B77818) radical (O₂⁻). This process, known as "redox cycling," consumes a reducing equivalent (e.g., from NADPH) in each cycle. This futile cycle forms the basis of a continuous assay to measure enzyme activity by monitoring cofactor consumption.[5]
-
Under anaerobic (hypoxic) conditions: In the absence of oxygen, the this compound radical is sufficiently stable to diffuse and induce oxidative damage to cellular macromolecules like DNA, which is the basis for its anti-tumor activity.[4][6]
-
This oxygen-dependent mechanism allows this compound to serve as an effective substrate for measuring the activity of reductases under controlled aerobic laboratory conditions.
Caption: Bioreductive activation pathway of this compound (Tirapazamine).
Detailed Experimental Protocol: Spectrophotometric Enzyme Assay
This protocol describes a standard method for determining the kinetic parameters of a reductase enzyme (e.g., P-450R) using this compound as a substrate by monitoring the oxidation of NADPH.
1. Principle
The activity of the reductase is measured by the rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹. This allows for the direct calculation of the reaction velocity.
2. Reagents and Materials
-
Enzyme: Purified recombinant reductase (e.g., human NADPH:cytochrome P-450 reductase). Store as per manufacturer's instructions.
-
Buffer: 50 mM Tris-HCl buffer, pH 7.4, containing 0.1 mM EDTA.
-
This compound Stock Solution: 10 mM this compound (Tirapazamine) dissolved in DMSO. Store protected from light.
-
NADPH Stock Solution: 10 mM NADPH in buffer. Prepare fresh daily and keep on ice.
-
Instrumentation: UV-Vis spectrophotometer with temperature control, cuvettes (1 cm path length).
3. Assay Procedure
-
Prepare Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a master mix (for multiple reactions) containing the buffer and the desired final concentration of NADPH (e.g., 100-200 µM).
-
Substrate Dilutions: Prepare serial dilutions of the this compound stock solution to achieve a range of final concentrations for kinetic analysis (e.g., 1 µM to 100 µM).
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
Reaction Initiation:
-
To a cuvette, add the appropriate volume of the buffer/NADPH master mix.
-
Add the desired volume of the this compound dilution.
-
Mix gently by pipetting.
-
Place the cuvette in the spectrophotometer and record a baseline reading for ~60 seconds.
-
Initiate the reaction by adding a small, fixed amount of the enzyme solution (e.g., 5-10 nM final concentration).
-
Mix immediately and begin recording the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
-
Control Reactions: Perform control reactions lacking the enzyme or the this compound substrate to account for any non-enzymatic NADPH oxidation.
4. Data Analysis
-
Calculate Initial Velocity (V₀): Determine the linear rate of absorbance change per minute (ΔAbs/min) from the initial phase of the reaction. Convert this rate to µM/min using the Beer-Lambert law:
-
V₀ (µM/min) = (ΔAbs/min / 6.22) * 1000
-
-
Determine Kinetic Parameters:
-
Plot the initial velocities (V₀) against the corresponding this compound concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the maximal velocity (Vmax) and the Michaelis constant (Km).
-
Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation of the data.[7]
-
Caption: General experimental workflow for a this compound enzyme kinetics assay.
Quantitative Kinetic Data
The reactivity of this compound and its analogues varies significantly between different reductase enzymes. This selectivity is crucial for both its therapeutic application and its use as a research tool. The following table summarizes key kinetic data from studies involving the single-electron reduction of Tirapazamine (TPZ) and a related derivative by major flavoenzymes.
| Compound | Enzyme | Kinetic Parameter | Value | Reference |
| Tirapazamine (TPZ) | Rat P-450R | kcat/Km (µM⁻¹s⁻¹) | 1.1 ± 0.1 | [5] |
| Human P-450R | kcat/Km (µM⁻¹s⁻¹) | 0.95 ± 0.05 | [5] | |
| Human NQO1 | kcat/Km (µM⁻¹s⁻¹) | 0.0016 ± 0.0001 | [5] | |
| ADR/ADX System | kcat/Km (µM⁻¹s⁻¹) | 0.0020 ± 0.0002 | [5] | |
| SN30000 (TPZ Analogue) | HT29 Cell Reductases | Apparent Km (µM) | ~15 | [2] |
P-450R: NADPH:cytochrome P-450 reductase; NQO1: NAD(P)H:quinone oxidoreductase; ADR/ADX: Adrenodoxin reductase/adrenodoxin system.
The data clearly demonstrates that Tirapazamine is a much more efficient substrate for single-electron reductases like P-450R compared to the two-electron reductase NQO1. This differential activity is a key area of study in the development of bioreductive drugs.
Logical Relationships in Enzyme Selectivity
The interaction of this compound with different classes of reductases highlights important logical relationships in its mechanism. While single-electron reductases drive a rapid redox cycle under aerobic conditions, the interaction with two-electron reductases like DT-diaphorase (NQO1) is less efficient and more complex.[1] NQO1 is an obligate two-electron reductase, which should theoretically produce a stable, non-radical metabolite.[8] However, studies show that NQO1 reduces aromatic N-oxides at very low rates, and this process is still accompanied by the production of superoxide, suggesting a deviation from a simple two-electron transfer.[1] This indicates that the initial reduction product may be unstable or that a minor single-electron pathway coexists.
Caption: Logical relationship of this compound metabolism by different reductases.
This compound (Tirapazamine) is a versatile and powerful probe for investigating the kinetic properties of oxidoreductase enzymes, particularly flavoproteins involved in xenobiotic metabolism. Its well-characterized bioreductive activation, coupled with a straightforward spectrophotometric assay, allows researchers to determine key kinetic parameters like Km and Vmax. The differential reactivity of this compound with various reductases provides a framework for classifying enzyme function and is instrumental in the rational design and development of novel enzyme-activated therapeutics. For professionals in biochemistry and drug development, this compound serves as a benchmark compound for exploring the complex landscape of cellular reduction-oxidation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogues with improved tissue penetration and hypoxic cell killing in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Flavoenzyme-Catalyzed Reduction of Tirapazamine Derivatives: Implications for Their Prooxidant Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms for the hypoxia-dependent activation of 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. DT-diaphorase: a target for new anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Underlying Mechanism of 3-BTD Methylation by COMT: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic inactivation of catecholamines and other catechol-containing compounds.[1][2] Its role in neurotransmitter degradation has made it a key target for therapeutic intervention in a variety of neurological and psychiatric disorders.[3] Understanding the precise mechanism of COMT-mediated methylation is paramount for the development of novel and effective inhibitors. 3-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (3-BTD) has emerged as a valuable tool for this purpose, serving as a highly sensitive fluorescent probe for COMT activity.[4] This technical guide provides a comprehensive overview of the core mechanism of this compound methylation by COMT, detailing the enzymatic kinetics, experimental protocols for its study, and the underlying molecular interactions.
Core Mechanism of this compound Methylation
The methylation of this compound by COMT follows a sequentially ordered Bi-Bi kinetic mechanism.[1][3][5] This process is dependent on the presence of a methyl donor, S-adenosyl-L-methionine (SAM), and a divalent cation, typically Magnesium (Mg²⁺).[1][6]
The catalytic cycle can be summarized in the following key steps:
-
SAM Binding: The reaction is initiated by the binding of the cofactor SAM to the COMT enzyme.[1][3]
-
Mg²⁺ Binding: Subsequently, a Mg²⁺ ion binds to the COMT-SAM complex.[1] The binding of Mg²⁺ is proposed to induce a conformational change in the catechol-binding site, preparing it for the substrate.[1]
-
This compound Binding: The catechol substrate, this compound, then binds to the COMT-SAM-Mg²⁺ complex, forming a quaternary structure.[1]
-
Methyl Transfer: The methyl group from SAM is transferred to one of the hydroxyl groups of this compound. Molecular docking simulations suggest a preference for the methylation of the C-8 phenolic group, as it is positioned closer to the methyl group of SAM in the active site.[2][7]
-
Product Release: The reaction concludes with the ordered release of the methylated product, 3-bromo-7-hydroxy-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (3-BTMD), followed by the Mg²⁺ ion and finally S-adenosyl-L-homocysteine (SAH).[1]
Quantitative Data: Enzyme Kinetics
The enzymatic methylation of this compound by COMT has been characterized by Michaelis-Menten kinetics.[4] The following tables summarize the key kinetic parameters obtained from various studies.
Table 1: Kinetic Parameters for this compound O-Methylation by Human COMT
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Catalytic Efficacy (Vmax/Km) (mL/min/mg) | Reference |
| Recombinant Human S-COMT | 0.02 - 5.0 (concentration range studied) | Not explicitly stated in snippet | Not explicitly stated in snippet | [8] |
| Human COMT | Near-identical Km to U87-MG S9 | Not explicitly stated in snippet | 56.3 | [4] |
Table 2: Interspecies Comparison of Kinetic Parameters for this compound O-Methylation in Liver S9 Fractions
| Species | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Clint, Vmax/Km) | Reference |
| Human (HLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | Lowest among tested species | [9] |
| Monkey (CyLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | Data not explicitly stated in snippet | [9] |
| Dog (DLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | High | [9] |
| Mouse (MLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | Moderate | [9] |
| Rat (RLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | Highest among tested species | [9] |
| Minipig (PLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | High | [9] |
| Guinea Pig (GpLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | Low | [9] |
| Rabbit (RaLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | Low | [9] |
Table 3: Inhibitory Constants (IC50 and Ki) of Selected Compounds on this compound Methylation
| Inhibitor | IC50 (μM) | Ki (nM) | Inhibition Type | Reference |
| Tolcapone | 0.017 - 0.1173 (in various species) | Not explicitly stated in snippet | Not explicitly stated in snippet | [9] |
| Oleanic acid | 4.74 | Not explicitly stated in snippet | Mixed (uncompetitive and non-competitive) | [8] |
| Betulinic acid | 5.07 | Not explicitly stated in snippet | Mixed (uncompetitive and non-competitive) | [8] |
| Celastrol | 3.89 | Not explicitly stated in snippet | Mixed (uncompetitive and non-competitive) | [8] |
| Scutellarein | Not explicitly stated in snippet | 14.09 ± 3.73 | Competitive | [10] |
| Baicalein | Not explicitly stated in snippet | 14.51 ± 4.58 | Competitive | [10] |
| Oroxylin A | Not explicitly stated in snippet | 8.82 ± 2.33 | Competitive | [10] |
Experimental Protocols
The following section details a generalized protocol for a fluorometric assay to determine COMT activity and inhibition using this compound as a substrate.
Materials and Reagents:
-
Recombinant human S-COMT
-
This compound (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Phosphate buffer saline (PBS) or Tris-HCl buffer (pH 7.4)
-
Test inhibitors dissolved in DMSO
-
Acetonitrile (B52724) with 0.1% formic acid (stop solution)
-
Multi-mode microplate reader with fluorescence detection capabilities
COMT Activity Assay Protocol:
-
Prepare Reaction Mixture: In a microplate well, prepare a reaction mixture with a final volume of 200 μL containing:
-
Recombinant human S-COMT (e.g., 2.0 μg/mL)
-
MgCl₂ (e.g., 5 mM)
-
DTT (e.g., 1 mM)
-
This compound (e.g., 2 μM)
-
PBS or Tris-HCl buffer (to final volume)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3-5 minutes.[8][10]
-
Initiate Reaction: Initiate the methylation reaction by adding SAM (e.g., 200 μM).[8]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 6 minutes), ensuring the reaction is within the linear range.[8][10]
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.[10]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.[10]
-
Fluorescence Measurement: Transfer the supernatant to a new microplate and measure the fluorescence intensity of the product, 3-BTMD. The excitation wavelength is typically set at 390 nm and the emission wavelength at 510 nm.[8][10]
COMT Inhibition Assay Protocol:
-
Prepare Reaction Mixture with Inhibitor: Follow the same procedure as the activity assay, but include varying concentrations of the test inhibitor (dissolved in DMSO) in the initial reaction mixture. A DMSO-only control should be included to represent 100% enzyme activity.
-
Proceed with Assay: Follow steps 2-7 of the COMT Activity Assay Protocol.
-
Calculate Percentage Inhibition: The residual COMT activity can be calculated using the formula: (Fluorescence signal with inhibitor / Fluorescence signal of DMSO control) x 100%.[8] The IC₅₀ value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Analysis:
To determine the Km and Vmax values, the assay is performed with varying concentrations of this compound (e.g., 0.02 to 5.0 μM).[8] The data are then fitted to the Michaelis-Menten equation using non-linear regression software.[9] To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (this compound) and the inhibitor. The data can be visualized using a Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[10]
Visualizations
Signaling Pathway of this compound Methylation by COMT
Caption: Ordered sequential mechanism of this compound methylation by COMT.
Experimental Workflow for COMT Inhibition Assay
Caption: Workflow for a COMT fluorescence-based inhibition assay.
References
- 1. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
3-Benzothiazole-Daphnetin in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging role of 3-Benzothiazole-daphnetin and its parent compounds, daphnetin (B354214) and benzothiazole (B30560) derivatives, in the field of neuroscience. This document consolidates current research findings, details key experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for professionals in neuroscience research and drug development.
Introduction: A Novel Compound at the Intersection of Neuroprotection
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis present a significant challenge to modern medicine due to their complex pathology, often involving neuroinflammation, oxidative stress, and neuronal apoptosis. The scientific community is actively exploring novel therapeutic agents that can target these multifaceted disease mechanisms.
Daphnetin , a natural coumarin (B35378) derivative (7,8-dihydroxycoumarin), has been identified as a promising neuroprotective agent with potent anti-inflammatory and antioxidant properties.[1][2][3] Concurrently, the benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and developed for the treatment of neurodegenerative disorders due to their ability to interact with various biological targets.[4][5]
The synthesis of 3-Benzothiazole-daphnetin represents a strategic amalgamation of these two pharmacophores, aiming to create a multi-target-directed ligand with potentially enhanced efficacy in treating neurological disorders. This guide will explore the foundational research on daphnetin and benzothiazole derivatives and extrapolate the potential therapeutic applications and research directions for 3-Benzothiazole-daphnetin.
Daphnetin: A Potent Neuroprotective Agent
Daphnetin has demonstrated significant neuroprotective effects across a range of preclinical studies. Its mechanisms of action are primarily centered on the mitigation of neuroinflammation and oxidative stress.
Anti-inflammatory and Neuroprotective Mechanisms
Daphnetin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, particularly in microglia, the resident immune cells of the central nervous system.[1]
-
Inhibition of Pro-inflammatory Mediators: Daphnetin significantly suppresses the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in microglia activated by lipopolysaccharide (LPS) or β-amyloid (Aβ).[1] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
-
Modulation of Signaling Pathways:
-
NF-κB Pathway: Daphnetin blunts the transcriptional activity of nuclear factor-kappa B (NF-κB) by down-regulating the phosphorylation and nuclear translocation of RelA/p65.[1] This is achieved by reducing the activation of IκB kinase (IKK), which in turn inhibits the phosphorylation and degradation of IκB, the inhibitor of NF-κB.[1]
-
MAPK Pathway: Daphnetin alters the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, in activated microglia.[1][6] Specifically, it has been shown to attenuate H2O2-induced apoptosis in neuronal-like PC12 cells by suppressing p38 and JNK phosphorylation.[7]
-
PI3K/Akt Pathway: The compound blocks the phosphatidylinositol-3 kinase (PI-3K)/protein kinase B (Akt) signaling pathway in activated microglia, which contributes to the reduction in NF-κB transcriptional activity.[1]
-
Nrf2/HO-1 Pathway: In models of Alzheimer's disease, daphnetin has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in the antioxidant defense system.[8]
-
Data Presentation: In Vitro and In Vivo Effects of Daphnetin
The following tables summarize the quantitative data from key studies on the neuroprotective effects of daphnetin.
Table 1: In Vitro Effects of Daphnetin on Neuronal and Glial Cells
| Cell Line/Primary Culture | Experimental Model | Daphnetin Concentration | Observed Effects | Reference |
| BV2 microglia | LPS or Aβ stimulation | Dose-dependent | Suppressed production of IL-1β and TNF-α. Inhibited iNOS and COX-2 expression. | [1] |
| PC12 cells | H2O2-induced apoptosis | Concentration-dependent | Attenuated apoptosis, reduced cleavage of PARP and caspase-3, inhibited phosphorylation of p38 and JNK. | [6][7] |
| Primary cortical neurons | NMDA-induced excitotoxicity | 0.1, 1, 10 µM | Prevented neuronal cell loss, inhibited intracellular Ca²⁺ overload. | [9] |
Table 2: In Vivo Effects of Daphnetin in Animal Models of Neurological Disorders
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Alzheimer's disease mouse model (APP/PS1) | Not specified | Reversed memory deficits, inhibited BACE1 activity, activated Nrf2/HO-1 pathway. | [8] |
| Cerebral ischemia mouse model (BCCAO) | Dose-dependent | Increased neuron survival in hippocampus, improved spatial memory, preserved blood-brain barrier integrity. | [10] |
| Experimental Autoimmune Encephalomyelitis (EAE) mice | 2 mg/kg and 8 mg/kg | Alleviated clinical symptoms, reduced CNS inflammation and demyelination, suppressed Th1 and Th17 cell responses. | [11][12] |
Signaling Pathway Visualization
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by daphnetin.
References
- 1. Daphnetin attenuates microglial activation and proinflammatory factor production via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic interplay of various mediators involved in mediating the neuroprotective effect of daphnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daphnetin protects oxidative stress-induced neuronal apoptosis via regulation of MAPK signaling and HSP70 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daphnetin protects oxidative stress-induced neuronal apoptosis via regulation of MAPK signaling and HSP70 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daphnetin protects neurons in an Alzheimer disease mouse model and normal rat neurons by inhibiting BACE1 activity and activating the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of Daphnetin on hippocampal neurons and blood-brain barrier integrity in a mouse model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Daphnetin Alleviates Experimental Autoimmune Encephalomyelitis via Regulating Dendritic Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daphnetin alleviates experimental autoimmune encephalomyelitis by suppressing Th1 and Th17 cells and upregulating Th2 and regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring Catechol-O-Methyltransferase (COMT) Activity with the 3-BTD Probe: A Technical Guide
Introduction
Catechol-O-methyltransferase (COMT) is a critical enzyme in cellular metabolism, primarily responsible for the degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2][3] By catalyzing the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol substrate, COMT plays a vital role in regulating neurotransmitter levels, particularly in the prefrontal cortex.[1][4] Given its importance, COMT is a significant drug target for various neurological and psychiatric disorders, including Parkinson's disease.[5][6]
The study of COMT activity and the screening for its inhibitors require robust and sensitive assay methodologies. The fluorescent probe 3-O-(7-azabenzotriazolyl)dopamine (3-BTD) has emerged as a superior tool for this purpose. COMT-catalyzed methylation of the non-fluorescent this compound yields a single, highly fluorescent product, 3-O-methyl-7-azabenzotriazolyl)dopamine (3-BTMD), providing a direct and ultrasensitive readout of enzyme activity.[5][7] This guide provides an in-depth overview of the this compound probe, its mechanism, detailed experimental protocols for its use, and a summary of key quantitative data for researchers in pharmacology and drug development.
Mechanism of this compound Probe Action
The utility of this compound as a probe is rooted in the specific enzymatic reaction catalyzed by COMT. In the presence of the methyl donor SAM and the cofactor Mg²⁺, COMT regioselectively transfers a methyl group to one of the hydroxyl groups of the this compound catechol moiety. This O-methylation results in the formation of the fluorescent product 3-BTMD, whose fluorescence intensity is directly proportional to COMT activity.[5] The reaction follows an ordered sequential mechanism, providing a clear basis for kinetic studies.[7]
Caption: Mechanism of the COMT-catalyzed conversion of this compound.
COMT Catalytic Pathway
Kinetic studies have revealed that the COMT-catalyzed reaction proceeds via an ordered sequential Bi-Bi mechanism.[7] This mechanism involves the formation of a quaternary complex. The co-substrate SAM is the first to bind to the enzyme, followed by the cofactor Mg²⁺, and finally the catechol substrate (this compound). After the methyl transfer, the products are released in an ordered fashion: first the methylated product (3-BTMD), then Mg²⁺, and finally S-adenosyl-l-homocysteine (SAH).[7][8] This ordered process is crucial for understanding enzyme kinetics and inhibitor interactions.
Caption: The ordered sequential Bi-Bi kinetic mechanism of COMT.
Experimental Protocols
In Vitro COMT Activity Assay using this compound
This protocol is adapted from methodologies described for determining COMT activity and screening for inhibitors using recombinant human S-COMT.[5][9]
1. Reagents and Materials:
-
Recombinant human S-COMT
-
This compound probe (stock in DMSO)
-
S-adenosyl-l-methionine (SAM) (prepare fresh)
-
Magnesium Chloride (MgCl₂)
-
Assay Buffer: Tris-HCl or similar, pH 7.4-7.6
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplates (for fluorescence)
-
Multi-mode microplate reader with fluorescence detection
2. Assay Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, MgCl₂, and the COMT enzyme solution.
-
Add Inhibitor (for screening): Add the test compound at various concentrations or DMSO as a vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 3-5 minutes to allow the enzyme and inhibitors to interact.
-
Initiate Reaction: Start the enzymatic reaction by adding a solution containing both the this compound probe and SAM. The final concentrations should be optimized, but typical ranges are 0.02-5.0 µM for this compound and ~200 µM for SAM.[9]
-
Incubation: Incubate the plate at 37°C for a fixed period, typically 4-6 minutes. The reaction should be monitored to ensure it remains within the linear range.[9]
-
Measure Fluorescence: Stop the reaction (e.g., by adding a strong acid like HCl, though often not necessary if reading immediately) and measure the fluorescence intensity.
-
Data Analysis:
-
For inhibitor screening: Calculate the percentage of residual COMT activity using the formula: (Signal_inhibitor / Signal_DMSO) * 100%.[9]
-
Plot the residual activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
For kinetic studies: Vary the concentration of this compound while keeping SAM constant. Measure the initial reaction velocity (rate of fluorescence increase) at each substrate concentration. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ values.[9]
-
Caption: A streamlined workflow for screening COMT inhibitors using the this compound probe.
Quantitative Data Summary
The this compound probe has been used to determine key kinetic parameters for COMT and to quantify the potency of various inhibitors.
Table 1: Kinetic Parameters for this compound O-Methylation by COMT
| Enzyme Source | Kₘ (μM) | Vₘₐₓ (nmol/min/mg protein) | Catalytic Efficacy (Vₘₐₓ/Kₘ) | Reference |
| Recombinant Human S-COMT | 0.38 ± 0.029 | 13.8 ± 0.30 | 36.3 mL/min/mg | [9] |
| U87-MG Cell S9 Fraction | ~0.38 | Not specified | 56.3 mL/min/mg | [5] |
Note: The catalytic efficacy for U87-MG S9 was reported to be higher than all previously reported COMT substrates.[5]
Table 2: Inhibition of Human S-COMT by Natural Pentacyclic Triterpenes
This table presents kinetic parameters for select compounds identified as COMT inhibitors using the this compound assay. These compounds were found to exhibit a mixed inhibition pattern.[9][10]
| Inhibitor | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type | Reference |
| Oleanic Acid | 4.74 | 5.6 | Mixed | [9] |
| Betulinic Acid | 5.07 | 4.8 | Mixed | [9] |
| Celastrol | 3.89 | 3.5 | Mixed | [9] |
Application in Drug Discovery
The high sensitivity and reliability of the this compound fluorescent assay make it exceptionally well-suited for high-throughput screening (HTS) of novel COMT inhibitors.[9][11] Its ability to function in complex biological matrices, such as cell lysates (S9 fractions), allows for the evaluation of compound potency in a more physiologically relevant context.[5] Furthermore, the probe's properties have enabled the in-situ monitoring and visualization of COMT activity in living cells and plant tissues, opening new avenues for understanding the enzyme's biological function and regulation.[5]
References
- 1. genomind.com [genomind.com]
- 2. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. COMT catechol-O-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. COMT gene: MedlinePlus Genetics [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Research Applications of 3-Benzothiazole-daphnetin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current basic research applications of 3-Benzothiazole-daphnetin, a synthetic derivative of the natural coumarin (B35378) daphnetin (B354214). This document details its synthesis, known biological activities with a focus on its antioxidant properties, and potential therapeutic applications based on the activities of its parent compounds. Experimental protocols and quantitative data are presented to facilitate further research and development.
Core Compound Profile
3-Benzothiazole-daphnetin, scientifically known as 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxycoumarin, is a novel compound synthesized to explore the structure-activity relationship of daphnetin derivatives. The introduction of a benzothiazole (B30560) moiety at the C-3 position of the daphnetin core has been investigated for its potential to modulate the biological activity of the parent molecule.
Synthesis of 3-Benzothiazole-daphnetin
The synthesis of 3-Benzothiazole-daphnetin is achieved through a multi-step process. A key method involves the Knoevenagel condensation of 2,3,4-trihydroxybenzaldehyde (B138039). The detailed synthetic route for a series of 3-substituted daphnetin derivatives, including the benzothiazole analog, has been described.
Below is a generalized workflow for the synthesis of 3-substituted daphnetin derivatives, culminating in the introduction of the benzothiazole group.
Biological Activity and Potential Applications
The primary reported biological activity of 3-Benzothiazole-daphnetin is its antioxidant capacity. While the introduction of the benzothiazole group at the C-3 position slightly reduces the antioxidant activity compared to the parent daphnetin, it remains a subject of interest for its potential in other therapeutic areas, given the broad bioactivities of both daphnetin and benzothiazole derivatives.
Antioxidant Activity
Studies have demonstrated that the catechol moiety of daphnetin is crucial for its antioxidant effects. The antioxidant potential of 3-Benzothiazole-daphnetin has been quantified using various standard assays.
Table 1: In Vitro Antioxidant Activity of 3-Benzothiazole-daphnetin and Parent Compound
| Compound | FRAP (mmol Trolox/mmol sample) | DPPH EC50 (μM) | ABTS+ TEAC |
| Daphnetin (Parent Compound) | 2.5 | 46.20 | >1 |
| 3-Benzothiazole-daphnetin | Slightly reduced vs. Daphnetin | Data not specified | Data not specified |
Data is synthesized from findings where a direct comparison was available. "Slightly reduced" indicates the qualitative description from the literature.
Potential Anticancer and Anti-inflammatory Activity (Inferred)
While specific studies on the anticancer and anti-inflammatory effects of 3-Benzothiazole-daphnetin are limited, the parent compound, daphnetin, has been shown to modulate key signaling pathways involved in cancer and inflammation, such as NF-κB, PI3K/Akt, and MAPK pathways.[1][2][3][4] Benzothiazole derivatives are also known for their anticancer properties.[5] This suggests that 3-Benzothiazole-daphnetin could be a candidate for investigation in these areas.
Signaling Pathways of Interest
Based on the known mechanisms of daphnetin, the following signaling pathways are of high interest for investigating the biological effects of 3-Benzothiazole-daphnetin.
NF-κB Signaling Pathway
Daphnetin has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[1][2][3][4] This inhibition is often mediated through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Daphnetin has been reported to inhibit this pathway in various cancer cell lines, leading to apoptosis.[1][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of daphnetin derivatives.
Synthesis of 3-Benzothiazole-daphnetin Derivatives
A general procedure for synthesizing 3-substituted daphnetin derivatives involves the Knoevenagel condensation of 2,3,4-trihydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). For the synthesis of 3-Benzothiazole-daphnetin, a precursor is reacted with reagents to introduce the benzothiazole moiety.
In Vitro Antioxidant Activity Assays
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Various concentrations of the test compound (3-Benzothiazole-daphnetin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated, and the EC50 value is determined.
-
ABTS+ radical cation is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS+ solution is diluted with ethanol (B145695) to a specific absorbance at 734 nm.
-
The test compound is added to the ABTS+ solution.
-
The absorbance is measured after a short incubation period.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl3·6H2O solution.
-
The test compound is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C.
-
The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.
-
The reducing power is expressed as mmol Trolox equivalents per mmol of the sample.
Conclusion and Future Directions
3-Benzothiazole-daphnetin is a synthetic coumarin derivative with demonstrated antioxidant properties. While its full biological activity profile is yet to be extensively explored, the known pharmacological effects of its parent structures, daphnetin and benzothiazole, suggest its potential as a lead compound for the development of novel anticancer, anti-inflammatory, and neuroprotective agents. Further in-depth studies are warranted to elucidate its mechanisms of action on key signaling pathways and to evaluate its efficacy in relevant preclinical models. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and unlock the full therapeutic potential of this promising compound.
References
- 1. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daphnetin attenuates microglial activation and proinflammatory factor production via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and protective properties of daphnetin in endotoxin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daphnetin inhibits spinal glial activation via Nrf2/HO-1/NF-κB signaling pathway and attenuates CFA-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retracted Article: Daphnetin inhibits proliferation and glycolysis in colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Benzothiazole-Daphnetin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnetin (B354214) (7,8-dihydroxycoumarin) and its derivatives are a class of coumarin (B35378) compounds that have garnered significant interest in the scientific community due to their wide array of pharmacological activities. These include antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The incorporation of a benzothiazole (B30560) moiety at the 3-position of the daphnetin scaffold is a strategic approach in medicinal chemistry to potentially enhance these biological effects. Benzothiazole derivatives are known for their diverse therapeutic applications, and their combination with the daphnetin core may lead to novel drug candidates with improved efficacy and unique mechanisms of action.
This document provides a detailed protocol for the synthesis of a 3-benzothiazole-daphnetin derivative via the Knoevenagel condensation reaction. Additionally, it outlines the key signaling pathway associated with the antioxidant activity of daphnetin derivatives.
Synthesis of 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one
The synthesis of 3-benzothiazole-daphnetin derivatives is efficiently achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, ethyl 2-(benzo[d]thiazol-2-yl)acetate, with a substituted salicylaldehyde, such as 2,3,4-trihydroxybenzaldehyde (B138039).
Experimental Protocol
Materials and Reagents:
-
2,3,4-Trihydroxybenzaldehyde
-
Ethyl 2-(benzo[d]thiazol-2-yl)acetate
-
Piperidine (B6355638) (catalyst)
-
Methanol (B129727) (solvent)
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of 2,3,4-trihydroxybenzaldehyde (1 mmol) in methanol (20 mL) in a 50 mL round-bottom flask, add ethyl 2-(benzo[d]thiazol-2-yl)acetate (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 40°C with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After approximately 5 hours, or upon completion of the reaction as indicated by TLC, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration through a Büchner funnel.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials.
-
The crude product is then purified by recrystallization from ethanol to yield the pure 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one.
-
Dry the purified product under vacuum.
Quantitative Data
The following table summarizes the typical yield for the synthesis of a 3-benzothiazole (B1448752) coumarin derivative based on literature reports for analogous reactions.
| Product | Synthesis Method | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 3-(benzo[d]thiazol-2-yl)-coumarin derivative | Knoevenagel Condensation | Piperidine | Methanol | 5 | 40 | 88 | [1] |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for 3-Benzothiazole-daphnetin.
Signaling Pathway: Nrf2 Activation by Daphnetin Derivatives
Daphnetin and its derivatives are known to exert their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like daphnetin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Caption: Nrf2 signaling pathway activation by daphnetin.
References
- 1. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Daphnetin inhibits spinal glial activation via Nrf2/HO-1/NF-κB signaling pathway and attenuates CFA-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a 3-BTD Based COMT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing a fluorescent assay based on the substrate 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD) for the measurement of Catechol-O-methyltransferase (COMT) activity. This assay is a valuable tool for inhibitor screening and kinetic analysis of COMT, an important enzyme in the metabolism of catecholamine neurotransmitters and catechol-containing drugs.
Introduction
Catechol-O-methyltransferase (COMT) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.[1] This enzymatic action is crucial in the metabolic inactivation of catecholamines such as dopamine, epinephrine, and norepinephrine. Consequently, COMT inhibitors are of significant therapeutic interest, particularly in the treatment of Parkinson's disease, where they are used to protect levodopa (B1675098) from peripheral metabolism.[2]
The this compound based assay offers a sensitive and reliable method for determining COMT activity. In this assay, the non-fluorescent this compound is methylated by COMT to produce the highly fluorescent product 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD).[1][3] The resulting increase in fluorescence provides a direct measure of COMT enzymatic activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the COMT signaling pathway and the experimental workflow for the this compound based assay.
Caption: COMT methylates catecholamines and L-DOPA.
Caption: Workflow for the this compound based COMT assay.
Experimental Protocols
Materials and Reagents
-
Recombinant human soluble COMT (S-COMT)
-
S-adenosyl-L-methionine (SAM)
-
3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (this compound)
-
Magnesium chloride (MgCl₂)
-
Assay Buffer: Phosphate buffer (50 mM, pH 7.4)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
-
Test compounds (for inhibitor screening)
-
96-well black microplates
-
Fluorescence plate reader
Protocol 1: COMT Inhibition Assay (IC₅₀ Determination)
This protocol is designed for screening potential COMT inhibitors and determining their half-maximal inhibitory concentration (IC₅₀).
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO. Create a dilution series of the test compound.
-
Prepare a solution of recombinant human S-COMT in assay buffer.
-
Prepare a solution of SAM in assay buffer.
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, MgCl₂, and the COMT enzyme solution.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 3 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the enzymatic reaction by adding the this compound substrate and SAM.
-
Allow the reaction to proceed for a specific time (e.g., 6 minutes) at a controlled temperature (e.g., 37°C).[3]
-
Stop the reaction, if necessary, by adding an acidic solution.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set at 390 nm and 510 nm, respectively.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Enzyme Kinetics Assay (Kₘ and Vₘₐₓ Determination)
This protocol is used to determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of COMT with this compound as the substrate.
-
Preparation of Reagents:
-
Prepare solutions of recombinant human S-COMT and SAM in assay buffer at fixed concentrations.
-
Prepare a series of dilutions of the this compound substrate in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, MgCl₂, and the COMT enzyme solution.
-
Add the SAM solution.
-
Initiate the reaction by adding varying concentrations of the this compound substrate.
-
Incubate at 37°C for a set time (e.g., 4 minutes).[4]
-
Measure the fluorescence intensity at multiple time points to determine the initial reaction velocity.
-
-
Data Analysis:
-
Convert the fluorescence units to the concentration of the product formed using a standard curve of 3-BTMD.
-
Plot the initial reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. A Lineweaver-Burk plot can also be used for this purpose.[4]
-
Data Presentation
The following tables summarize key quantitative data for the this compound based COMT assay.
Table 1: Recommended Reagent Concentrations
| Reagent | Concentration | Reference |
| Human S-COMT | 2.0 µg/mL | [4] |
| SAM | 200 µM | [4] |
| This compound | 0.02 - 5.0 µM (for kinetics) | [4] |
| MgCl₂ | 2 mM | [5] |
Table 2: IC₅₀ Values of Known COMT Inhibitors
| Inhibitor | IC₅₀ (µM) | Reference |
| Oleanic acid | 4.74 | [4] |
| Betulinic acid | 5.07 | [4] |
| Celastrol | 3.89 | [4] |
| Pu-erh tea extract | 0.34 µg/mL | [1] |
Table 3: Kinetic Parameters of Human S-COMT with this compound
| Parameter | Value | Reference |
| Kₘ for this compound | Varies with experimental conditions | [4] |
| Vₘₐₓ | Varies with enzyme concentration | [4] |
Note: The exact Kₘ and Vₘₐₓ values should be determined experimentally under the specific assay conditions.
Conclusion
The this compound based COMT assay is a robust and sensitive method for studying COMT activity. The provided protocols for inhibitor screening and enzyme kinetics, along with the supporting data and diagrams, offer a comprehensive guide for researchers in academia and the pharmaceutical industry. This assay can significantly contribute to the discovery and characterization of novel COMT inhibitors for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Benzothiazole-daphnetin in Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzothiazole-daphnetin is a synthetic derivative of daphnetin (B354214), a naturally occurring coumarin (B35378) compound. Daphnetin and its derivatives have garnered significant interest in biomedical research due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The incorporation of a benzothiazole (B30560) moiety into the daphnetin scaffold may enhance its therapeutic potential and offers possibilities for novel applications, including its use as a fluorescent probe in tissue-based studies. Benzothiazole derivatives are known for their fluorescent properties and their utility in detecting various biological molecules and processes.
These application notes provide detailed protocols for the use of 3-Benzothiazole-daphnetin in tissue sections for two primary purposes: direct fluorescent imaging to study its distribution and co-localization, and as a therapeutic agent to investigate its effects on cellular signaling pathways within the tissue microenvironment.
Physicochemical Properties and Proposed Fluoroscopy
While specific excitation and emission maxima for 3-Benzothiazole-daphnetin are not extensively documented, based on the known properties of coumarin and benzothiazole derivatives, a proposed fluorescence profile is provided below. Researchers are advised to experimentally determine the optimal spectral characteristics.
| Property | Proposed Value | Notes |
| Excitation Wavelength (λex) | ~380 - 450 nm | Benzothiazole derivatives commonly exhibit fluorescence in this range.[3] |
| Emission Wavelength (λem) | ~450 - 550 nm | Emission is typically in the blue-green spectrum. |
| Stokes Shift | ~50 - 100 nm | A reasonable estimate for this class of compounds. |
| Quantum Yield | Moderate to High | Dependent on the solvent and binding environment. |
Key Signaling Pathways Modulated by Daphnetin Derivatives
Daphnetin and its analogs have been shown to exert their biological effects by modulating several key signaling pathways implicated in cell proliferation, survival, and inflammation. These pathways are critical targets in cancer and other diseases.
-
EGFR Signaling Pathway: Daphnetin has been reported to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, is a known target of daphnetin, which can induce apoptosis and autophagy by modulating its components.[5][]
-
Keap1-Nrf2 Pathway: Daphnetin can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response, thereby protecting cells from oxidative stress.[1][7]
-
NF-κB Signaling Pathway: Daphnetin has been shown to suppress the activation of NF-κB, a key mediator of inflammatory responses.[5]
Quantitative Data: In Vitro Cytotoxicity of Daphnetin and its Derivatives
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for daphnetin and some of its derivatives against various human cancer cell lines. This data provides a baseline for determining appropriate concentrations for tissue-based experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daphnetin | PC-3 | Prostate Cancer | - | [4] |
| Daphnetin | MDA-MB-231 | Breast Cancer | - | [4] |
| Daphnetin | A2780 | Ovarian Cancer | 5 - 40 µg/mL | [1][5] |
| Daphnetin | Huh7 | Hepatocellular Carcinoma | 69.41 | [8] |
| Daphnetin | SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | [8] |
| Daphnetin | Malignant Melanoma Lines | Melanoma | 40.48 - 183.97 | [8] |
| Coumarin Derivative 5 | PC-3 | Prostate Cancer | 3.56 | [4] |
| Coumarin Derivative 4b | PC-3 | Prostate Cancer | 8.99 | [4] |
| Coumarin Derivative 4a | PC-3 | Prostate Cancer | 10.22 | [4] |
| Coumarin Derivative 4c | MDA-MB-231 | Breast Cancer | 8.5 | [4] |
Experimental Protocols
Protocol 1: Direct Fluorescent Staining of Tissue Sections
This protocol describes the use of 3-Benzothiazole-daphnetin as a fluorescent probe to visualize its distribution and accumulation in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Wash buffer (e.g., PBS or TBS)
-
3-Benzothiazole-daphnetin stock solution (e.g., 10 mM in DMSO)
-
Staining buffer (e.g., PBS with 1% BSA)
-
DAPI nuclear counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 10 minutes.
-
Immerse in 100% ethanol: 2 x 10 minutes.
-
Immerse in 95% ethanol: 5 minutes.
-
Immerse in 70% ethanol: 5 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval (Optional but Recommended):
-
Heat slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer.
-
-
Staining:
-
Dilute the 3-Benzothiazole-daphnetin stock solution to a working concentration (e.g., 1-10 µM) in staining buffer. The optimal concentration should be determined empirically.
-
Apply the staining solution to the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Rinse the slides with wash buffer: 3 x 5 minutes.
-
-
Counterstaining:
-
Incubate sections with DAPI solution for 5-10 minutes.
-
Rinse with wash buffer.
-
-
Mounting and Imaging:
-
Mount coverslips using an antifade mounting medium.
-
Image using a fluorescence microscope with appropriate filter sets for 3-Benzothiazole-daphnetin (e.g., DAPI for blue, FITC/GFP for green) and DAPI.
-
Caption: Workflow for direct fluorescent staining of tissue sections.
Protocol 2: Investigating Cellular Effects using Immunohistochemistry (IHC) / Immunofluorescence (IF)
This protocol outlines the treatment of fresh or cultured tissue sections with 3-Benzothiazole-daphnetin, followed by IHC or IF to detect changes in the expression or phosphorylation status of downstream target proteins.
Materials:
-
Fresh frozen or FFPE tissue sections
-
Cell culture medium (if using tissue slices)
-
3-Benzothiazole-daphnetin
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Nrf2, anti-NF-κB p65)
-
Secondary antibodies (HRP-conjugated for IHC, or fluorescently-conjugated for IF)
-
DAB substrate kit (for IHC)
-
Hematoxylin counterstain (for IHC)
-
Mounting medium
-
Microscope (bright-field for IHC, fluorescence for IF)
Procedure:
-
Tissue Section Treatment:
-
For fresh tissue slices, incubate in culture medium containing various concentrations of 3-Benzothiazole-daphnetin (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
For FFPE sections, this protocol is not applicable for treatment but can be used for staining as in Protocol 1.
-
-
Fixation and Permeabilization:
-
Fix the treated tissue slices in 4% PFA for 15-20 minutes.
-
Rinse with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10-15 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash with PBS (3 x 5 minutes).
-
Incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Visualization:
-
For IHC:
-
Wash with PBS.
-
Incubate with DAB substrate until the desired stain intensity develops.
-
Rinse with water.
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
Image using a bright-field microscope.
-
-
For IF:
-
Wash with PBS.
-
Counterstain with DAPI if desired.
-
Mount with antifade medium.
-
Image using a fluorescence microscope.
-
-
Caption: Workflow for IHC/IF analysis of treated tissue sections.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by daphnetin derivatives. These can be used as a reference for selecting target proteins for IHC/IF analysis.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Caption: Keap1-Nrf2 antioxidant response pathway activation.
Conclusion
3-Benzothiazole-daphnetin holds promise as a versatile tool for tissue-based research. Its potential intrinsic fluorescence allows for direct visualization of its distribution in tissues, providing insights into pharmacokinetics and target engagement. Furthermore, its activity against key signaling pathways makes it a valuable compound for studying disease mechanisms and therapeutic interventions in a physiologically relevant context. The protocols and data presented here provide a foundation for researchers to explore the applications of 3-Benzothiazole-daphnetin in their own studies. Optimization of concentrations, incubation times, and imaging parameters will be essential for achieving robust and reproducible results.
References
- 1. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. Visualizing and Quantifying Drug Distribution in Tissue VII | (2023) | Publications | SPIE [spie.org]
- 5. blog.addgene.org [blog.addgene.org]
- 7. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: Step-by-Step 3-BTD Staining Protocol for Cellular Imaging of Protein Cysteine Sulfenylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein cysteine sulfenylation (Cys-SOH) is a reversible post-translational modification that plays a crucial role in redox signaling and cellular regulation. The detection of this transient modification is challenging. Benzothiazine-derived (BTD) probes are cell-permeable fluorescent probes designed for the sensitive and rapid labeling of Cys-SOH in living cells.[1][2] These probes react specifically with sulfenylated cysteine residues, enabling their visualization and quantification by fluorescence microscopy. This protocol provides a detailed step-by-step guide for using a generic BTD-based probe for staining sulfenylated proteins in cultured mammalian cells.
Principle of Detection
The BTD probe is a nucleophilic compound that selectively reacts with the electrophilic sulfur atom of a sulfenic acid. This reaction forms a stable covalent bond, tagging the modified protein with the fluorescent BTD molecule. The workflow generally involves incubating live cells with the BTD probe, followed by fixation and imaging to visualize the sites of protein sulfenylation within the cell.
Experimental Protocols
I. Reagent and Stock Solution Preparation
Proper preparation of reagents is critical for successful staining. Store BTD probes protected from light.
-
BTD Probe Stock Solution: Dissolve the BTD probe (e.g., BTD-Azide) in anhydrous Dimethyl Sulfoxide (DMSO) to prepare a 1-10 mM stock solution.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[3] Avoid repeated freeze-thaw cycles.
-
Phosphate-Buffered Saline (PBS): Prepare 1X PBS (pH 7.4). Sterilize by autoclaving or filtration.
-
Fixation Solution: Prepare a 4% paraformaldehyde (PFA) solution in PBS.
-
Caution: PFA is toxic and should be handled in a chemical fume hood.
-
-
Permeabilization Buffer (Optional): Prepare a solution of 0.1-0.5% Triton X-100 or Saponin in PBS. This is only required if co-staining with antibodies against intracellular targets.
-
Wash Buffer: Use 1X PBS for all washing steps.
II. Step-by-Step Cell Staining Protocol
This protocol is optimized for adherent cells grown on glass coverslips in a 24-well plate. Adjust volumes as needed for different culture formats.
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate the cells in complete culture medium under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Induction of Oxidative Stress (Optional):
-
To induce protein sulfenylation, you may treat cells with an oxidizing agent (e.g., a low concentration of H₂O₂). The optimal concentration and time should be determined empirically for your cell type and experimental goals.
-
Include an untreated control to measure basal levels of sulfenylation.
-
-
BTD Probe Labeling:
-
Warm the complete culture medium and the BTD probe stock solution to 37°C.
-
Dilute the BTD probe stock solution in pre-warmed complete culture medium to the desired final working concentration (typically in the µM range, optimization is recommended).
-
Remove the existing medium from the cells and replace it with the BTD probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the BTD probe-containing medium.
-
Gently wash the cells three times with pre-warmed PBS to remove the unbound probe.
-
-
Cell Fixation:
-
Fix the cells by adding 4% PFA solution to each well.
-
Incubate for 15-20 minutes at room temperature, protected from light.[4]
-
-
Post-Fixation Washing:
-
Remove the fixation solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If performing co-staining for intracellular targets, add the permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Note: If not performing co-staining, proceed directly to step 8.
-
-
Counter-staining and Mounting:
-
(Optional) For nuclear counter-staining, incubate cells with a DNA dye like DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5-10 minutes.
-
Wash the coverslips twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope or a confocal microscope equipped with appropriate filter sets for the BTD probe and any counter-stains.
-
Acquire images promptly after staining, or store the slides at 4°C in the dark for short-term storage.
-
Data Presentation
Quantitative Staining Parameters
The following table provides a summary of typical quantitative parameters for the BTD staining protocol. Optimization may be required depending on the cell type and specific BTD probe used.
| Parameter | Recommended Range/Value | Notes |
| BTD Probe | ||
| Stock Solution Conc. | 1-10 mM in DMSO | Store at -80°C in single-use aliquots.[3] |
| Working Concentration | 1-100 µM | Titrate to find the optimal concentration with the best signal-to-noise ratio. |
| Incubation Time | 30-60 minutes | Longer times may increase background signal. |
| Incubation Temperature | 37°C | Perform in a cell culture incubator. |
| Cell Handling | ||
| Seeding Density | 60-70% confluency | Ensures healthy, actively growing cells for the experiment. |
| Fixation | ||
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Methanol fixation is generally not recommended as it may extract lipids and affect protein conformation. |
| Fixation Time | 15-20 minutes | At room temperature. |
| Permeabilization | ||
| Reagent (Optional) | 0.1-0.5% Triton X-100 or Saponin in PBS | Required only for intracellular antibody co-staining. |
| Permeabilization Time | 10-15 minutes | At room temperature. |
Mandatory Visualization
BTD Staining Experimental Workflow
The following diagram illustrates the sequential steps of the BTD staining protocol for cultured cells.
A flowchart of the BTD staining protocol for cultured cells.
BTD Probe Signaling Pathway (Mechanism of Action)
This diagram illustrates the fundamental mechanism of BTD probe labeling of a sulfenylated protein.
Mechanism of BTD probe reacting with a sulfenylated cysteine.
References
- 1. Bioorthogonal Probe BTD-Az Enables Sensitive and Rapid In Vivo Profiling of Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
Application Notes and Protocols for High-Throughput Screening of COMT Inhibitors using 3-BTD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic degradation of catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine, and epinephrine.[1][2][3] Its role in regulating catecholamine levels in the brain, particularly in the prefrontal cortex, makes it a significant therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease.[1][4][5] Inhibition of COMT can increase the bioavailability of levodopa, a primary treatment for Parkinson's disease, and modulate dopamine signaling.[5]
High-throughput screening (HTS) is a key strategy in the discovery of novel therapeutic agents.[6] For COMT inhibitor discovery, an ideal HTS assay requires a sensitive, reliable, and efficient method to measure enzyme activity. The fluorescent probe, 3-Bromo-7,8-dihydroxy-2H-1,4-benzoxazin-3-one (3-BTD), has emerged as an excellent substrate for COMT in HTS applications. COMT catalyzes the methylation of the catechol moiety of this compound, converting it into a highly fluorescent product, 3-Bromo-7-hydroxy-8-methoxy-2H-1,4-benzoxazin-3-one (3-BTMD). This reaction provides a direct and sensitive measure of COMT activity, making this compound a valuable tool for identifying and characterizing new COMT inhibitors.
These application notes provide detailed protocols for utilizing this compound in a high-throughput fluorescence-based assay to screen for and characterize COMT inhibitors.
Principle of the Assay
The COMT-mediated methylation of this compound forms the basis of this HTS assay. In the presence of the methyl donor S-adenosyl-L-methionine (SAM) and a magnesium cofactor (Mg²⁺), COMT transfers a methyl group to one of the hydroxyl groups of the non-fluorescent this compound.[7][8] This enzymatic reaction yields a single, highly fluorescent product, 3-BTMD. The resulting increase in fluorescence intensity is directly proportional to COMT activity. Potential inhibitors of COMT will reduce the rate of 3-BTMD formation, leading to a decrease in the fluorescence signal. The assay can be performed in a continuous or endpoint format in 96- or 384-well plates, making it amenable to HTS.
Data Presentation
Table 1: Kinetic Parameters of COMT with this compound
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |
| Human S-COMT | This compound | 0.02 - 5.0 | Not explicitly stated | [9] |
| Human MB-COMT | Dopamine | 4 | Not explicitly stated | [10] |
| Rat Liver S-COMT | 3,4-dihydroxybenzoic acid | Not explicitly stated | Not explicitly stated | [11] |
Note: Specific Vmax values for this compound were not consistently available in the searched literature. Researchers should determine these values empirically for their specific enzyme preparations.
Table 2: IC50 Values of Known COMT Inhibitors Determined Using the this compound Assay
| Inhibitor | Enzyme Source | IC50 (µM) | Reference |
| Oleanic acid | Human S-COMT | 4.74 | [9] |
| Betulinic acid | Human S-COMT | 5.07 | [9] |
| Celastrol | Human S-COMT | 3.89 | [9] |
| Alatanin D | Not specified | 19 | [7] |
| Tolcapone | Human MB-COMT | ~0.250 | [8] |
| Entacapone | Human MB-COMT | ~0.250 | [8] |
Experimental Protocols
Materials and Reagents
-
Recombinant human COMT (S-COMT or MB-COMT)
-
This compound (substrate)
-
S-adenosyl-L-methionine (SAM; methyl donor)
-
Magnesium Chloride (MgCl₂)
-
Trizma base or other suitable buffer (e.g., PBS)
-
DMSO (for compound dissolution)
-
Known COMT inhibitor (e.g., Tolcapone or Quercetin) for positive control
-
96- or 384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths of approximately 390/510 nm.[9]
Preparation of Reagents
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM PBS, pH 7.4.
-
Enzyme Stock Solution: Reconstitute or dilute recombinant human COMT to a stock concentration in assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 2.0 µg/mL has been reported.[9]
-
Substrate (this compound) Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Further dilute in assay buffer to the desired working concentration. A final concentration in the range of 0.01 to 5 µM has been used.[9]
-
Cofactor (SAM) Stock Solution: Prepare a stock solution of SAM in assay buffer. A final concentration of 200 µM is often used.[9]
-
Test Compound Plate: Prepare a serial dilution of test compounds in DMSO in a separate plate. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.
High-Throughput Screening Protocol (96-well plate format)
-
Compound Addition: Add 1 µL of test compound solution or DMSO (for control wells) to the wells of a 96-well black plate.
-
Enzyme and Cofactor Addition: Prepare a master mix containing the COMT enzyme and MgCl₂ in assay buffer. Add 50 µL of this master mix to each well.
-
Pre-incubation: Incubate the plate at 37°C for 3-5 minutes to allow the compounds to interact with the enzyme.[12]
-
Reaction Initiation: Prepare a master mix containing this compound and SAM in assay buffer. Initiate the enzymatic reaction by adding 50 µL of this substrate/cofactor mix to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 6-15 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths of approximately 390 nm and 510 nm, respectively.[9]
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of COMT inhibition for each test compound concentration using the following formula:
% Inhibition = 100 * [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)]
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COMT activity.
Mandatory Visualizations
Caption: COMT in the Dopamine Signaling Pathway.
Caption: High-Throughput Screening Workflow for COMT Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. COMT gene locus: new functional variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 3-BTD in Combination with Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzothiazole-daphnetin (3-BTD) is a two-photon fluorescent probe that has emerged as a valuable tool for the biological imaging of Catechol-O-methyltransferase (COMT) activity and the detection of protein cysteine sulfenylation (Cys-SOH)[1][2]. Its ability to selectively react and generate a fluorescent signal in the presence of its target makes it a powerful probe for studying enzymatic activity and redox signaling pathways in living cells and tissues. The application of this compound can be significantly enhanced by its use in combination with other fluorescent probes, enabling multi-parametric analysis and providing deeper insights into complex biological processes.
This document provides detailed application notes and protocols for the proposed use of this compound in conjunction with other fluorescent probes for co-localization studies. While direct literature examples of such combinations are limited, the following protocols are based on the known spectral properties of this compound and established methodologies for multi-color fluorescence microscopy.
Key Applications
-
Co-localization Studies: Investigate the spatial relationship between COMT activity or cysteine sulfenylation and specific cellular organelles or structures.
-
Dynamic Process Monitoring: Observe changes in COMT activity or sulfenylation in response to cellular stimuli in relation to other dynamic cellular events.
-
High-Content Screening: Develop multiplexed assays for screening compounds that modulate COMT activity or cellular redox states.
Data Presentation: Spectral Properties for Probe Combination
Successful multi-color imaging relies on the selection of fluorescent probes with minimal spectral overlap. Below is a table summarizing the spectral properties of this compound and a proposed spectrally compatible fluorescent probe, DAPI, for nuclear co-staining.
| Probe | Target | Excitation Max (nm) | Emission Max (nm) | Proposed Filter Set |
| This compound | COMT / Cys-SOH | ~405 (two-photon: ~810) | ~520 | GFP/FITC |
| DAPI | Nucleus (DNA) | ~358 | ~461 | DAPI |
Note: The spectral properties of this compound can be influenced by its local environment. It is recommended to experimentally verify the spectral characteristics in the specific biological system of interest.
Experimental Protocols
Protocol 1: Co-localization of COMT Activity with the Nucleus in Live Cells
This protocol describes a hypothetical experiment to visualize the subcellular localization of COMT activity, as detected by this compound, in relation to the cell nucleus, stained with DAPI.
Materials:
-
Live cells cultured on glass-bottom dishes
-
This compound (stock solution in DMSO)
-
DAPI (4',6-diamidino-2-phenylindole) (stock solution in water or DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal or two-photon microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
This compound Loading:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically but can start in the range of 1-10 µM.
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
DAPI Staining:
-
Prepare a working solution of DAPI in pre-warmed cell culture medium. A typical final concentration is 1-5 µg/mL.
-
Add the DAPI solution directly to the cells already incubated with this compound.
-
Incubate for an additional 10-15 minutes at 37°C.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probes.
-
Replace the PBS with pre-warmed fresh cell culture medium or an appropriate imaging buffer.
-
-
Imaging:
-
Immediately image the cells using a confocal or two-photon microscope.
-
For this compound, use an excitation wavelength of ~405 nm (or two-photon excitation at ~810 nm) and collect emission between 500-550 nm.
-
For DAPI, use an excitation wavelength of ~360 nm and collect emission between 450-470 nm.
-
Acquire images sequentially to minimize bleed-through between channels.
-
-
Image Analysis:
-
Analyze the acquired images for co-localization using appropriate software (e.g., ImageJ with the Coloc 2 plugin).
-
Calculate co-localization coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).
-
Visualizations
Signaling Pathway: COMT-Mediated Metabolism
Caption: COMT metabolizes catecholamines. This compound acts as a fluorescent probe for COMT activity.
Experimental Workflow: Co-localization Imaging
Caption: Workflow for co-localization analysis of this compound and DAPI in live cells.
Logical Relationship: Principles of Multi-Color Imaging
Caption: Key considerations for successful multi-color fluorescence imaging.
References
Application Notes and Protocols: 3-Benzothiazole-daphnetin for Two-Photon Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzothiazole-daphnetin is a novel fluorescent probe designed for advanced cellular imaging applications using two-photon microscopy (TPM). This molecule combines the photophysical properties of a coumarin (B35378) derivative (daphnetin) with the electronic characteristics of a benzothiazole (B30560) moiety. This unique structure is anticipated to provide favorable two-photon absorption cross-sections, enabling deep-tissue imaging with reduced phototoxicity and background fluorescence.
Daphnetin (B354214), a natural coumarin, is known for its anti-inflammatory and anti-cancer properties, partly through the inhibition of the NF-κB signaling pathway.[1][2] The benzothiazole component can further enhance the probe's fluorescent properties and potential for biological interactions. These characteristics make 3-Benzothiazole-daphnetin a promising tool for visualizing and potentially quantifying inflammatory processes and related signaling events within living cells and tissues.
Photophysical and Biological Properties
While specific experimental data for 3-Benzothiazole-daphnetin is emerging, the following tables summarize the expected photophysical properties based on closely related 3-substituted coumarin and benzothiazole derivatives, alongside the known biological activities of daphnetin.
| Property | Estimated/Reported Value | Reference Compounds |
| One-Photon Absorption (λ_max) | ~350 - 380 nm | 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives |
| One-Photon Emission (λ_em) | ~500 - 540 nm | 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives |
| Stokes Shift | ~150 - 190 nm | 3-thiazolyl coumarin derivatives |
| Quantum Yield (Φ) | Moderate to high (estimated) | 3-substituted coumarins |
| Two-Photon Excitation (λ_2P) | ~700 - 800 nm (estimated) | General rule for coumarin derivatives |
| Two-Photon Absorption Cross-Section (σ_2P) | ~300 GM (Göppert-Mayer units) | 3-thiazolyl coumarin derivatives |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), slightly soluble in aqueous media.[3] | Daphnetin |
| Biocompatibility | Expected to have low cytotoxicity at working concentrations. | Daphnetin and various benzothiazole-based probes |
Table 1: Estimated Photophysical Properties of 3-Benzothiazole-daphnetin.
| Biological Activity of Daphnetin | Signaling Pathway Affected | Potential Application for 3-Benzothiazole-daphnetin Probe |
| Anti-inflammatory | Inhibition of NF-κB | Visualization of cellular inflammation status and the efficacy of anti-inflammatory drugs.[1][2] |
| Anti-cancer | Induction of apoptosis, cell cycle arrest | Monitoring cancer cell response to therapies targeting the NF-κB pathway.[1] |
| Neuroprotective | Modulation of oxidative stress and apoptosis | Studying neuroinflammatory processes in neurodegenerative disease models.[3] |
Table 2: Potential Biological Applications based on Daphnetin's Bioactivity.
Experimental Protocols
Synthesis of 3-Benzothiazole-daphnetin
The synthesis of 3-Benzothiazole-daphnetin can be achieved via a Knoevenagel condensation reaction.
Materials:
-
2-cyanomethylbenzothiazole
-
Piperidine (B6355638) (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve equimolar amounts of 2,3,4-trihydroxybenzaldehyde and 2-cyanomethylbenzothiazole in absolute ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure 3-Benzothiazole-daphnetin.
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Culture and Staining Protocol for Two-Photon Microscopy
This protocol is designed for staining adherent cells for the visualization of intracellular distribution of the probe, potentially targeting mitochondria due to the cationic nature of similar dyes.
Materials:
-
3-Benzothiazole-daphnetin stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Cells of interest (e.g., HeLa, RAW 264.7 macrophages)
Procedure:
1. Cell Seeding: a. Culture cells in a T-75 flask to ~80% confluency. b. Trypsinize and seed the cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-70% confluency on the day of imaging. c. Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
2. Probe Loading: a. Prepare a fresh working solution of 3-Benzothiazole-daphnetin by diluting the 1 mM DMSO stock solution in pre-warmed serum-free cell culture medium to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.
3. Washing and Imaging: a. Remove the loading solution and wash the cells twice with pre-warmed PBS or live-cell imaging solution. b. Add fresh, pre-warmed culture medium or imaging solution to the cells. c. Proceed with imaging on a two-photon microscope.
Two-Photon Microscopy Imaging Protocol
Instrumentation:
-
A two-photon laser scanning microscope equipped with a femtosecond-pulsed near-infrared (NIR) laser (e.g., a Ti:Sapphire laser).
-
High numerical aperture (NA) water or oil immersion objective lens (e.g., 20x or 60x).
Imaging Parameters (to be optimized):
-
Excitation Wavelength: Tune the laser to the estimated two-photon excitation maximum, likely in the range of 700-800 nm.
-
Laser Power: Use the minimum laser power necessary to obtain a sufficient signal-to-noise ratio to minimize phototoxicity.
-
Emission Filter: Use a bandpass filter appropriate for the expected emission spectrum (e.g., 500-550 nm).
-
Dwell Time and Frame Averaging: Adjust pixel dwell time and frame averaging to improve image quality.
Visualizations
Experimental Workflow
Proposed Signaling Pathway Inhibition by Daphnetin
Daphnetin has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response. The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by daphnetin.[1]
References
- 1. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 2. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-BTD in Drug Discovery Platforms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Benzothiazole-daphnetin (3-BTD), a novel two-photon fluorescent probe, in drug discovery platforms. The primary application of this compound is in the sensitive and selective detection of Catechol-O-methyltransferase (COMT) activity, making it a valuable tool for high-throughput screening (HTS) of COMT inhibitors and for biological imaging.
Introduction to this compound
This compound is a specialized fluorescent probe designed to react specifically with the enzyme Catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of catecholamines, including neurotransmitters like dopamine, norepinephrine, and epinephrine.[1] By catalyzing the transfer of a methyl group to these catechol substrates, COMT plays a crucial role in regulating their signaling pathways.[1][2][3] Consequently, inhibitors of COMT are of significant therapeutic interest for conditions such as Parkinson's disease.[4][5][6]
The utility of this compound in drug discovery lies in its ability to provide a direct and real-time measurement of COMT activity. Upon enzymatic methylation by COMT, this compound is converted to its methylated product, 3-BTMD, which exhibits a strong fluorescent signal. This reaction forms the basis of a sensitive and reliable assay for screening potential COMT inhibitors.[7][8]
Mechanism of Action
The enzymatic reaction involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety of this compound, a reaction catalyzed by COMT in the presence of Mg²⁺.[9] This O-methylation results in the formation of a highly fluorescent product, 3-BTMD. The kinetic mechanism of this reaction has been shown to follow an ordered sequential pathway where SAM binds to COMT first, followed by Mg²⁺ and then this compound.[7][9]
Applications in Drug Discovery
The primary applications of this compound in drug discovery include:
-
High-Throughput Screening (HTS) of COMT Inhibitors: The fluorescence-based assay using this compound is highly amenable to HTS formats, allowing for the rapid screening of large compound libraries to identify potential COMT inhibitors.
-
Enzyme Kinetics and Inhibition Studies: this compound serves as an excellent substrate for detailed kinetic studies of COMT and for characterizing the mechanism of action of identified inhibitors.[8]
-
Biological Imaging: As a two-photon probe, this compound can be used for the visualization of endogenous COMT activity in living cells and tissue sections, providing valuable insights into the enzyme's distribution and function in complex biological systems.
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound and the inhibition of COMT.
Table 1: Kinetic Parameters of this compound O-Methylation by Human S-COMT [7]
| Parameter | Value | Unit |
| Km | 0.25 ± 0.03 | µM |
| Vmax | 14.1 ± 0.5 | nmol/min/mg protein |
| Vmax/Km | 56.3 | mL/min/mg |
Table 2: IC50 Values of Known COMT Inhibitors
| Inhibitor | IC50 (nM) | Assay Method |
| Tolcapone | 1.5 | FlashPlate Methyltransferase Assay[10] |
| Entacapone | 0.6 | FlashPlate Methyltransferase Assay[10] |
| Ro 41-0960 | 0.6 | FlashPlate Methyltransferase Assay[10] |
| Oleanic acid | 3890 | This compound based fluorescent assay[11] |
| Betulinic acid | 5070 | This compound based fluorescent assay[11] |
| Celastrol | 4150 | This compound based fluorescent assay[11] |
Experimental Protocols
Protocol 1: High-Throughput Screening of COMT Inhibitors using this compound
This protocol outlines a method for screening a compound library for inhibitors of recombinant human S-COMT using the fluorescent probe this compound in a 384-well plate format.
Materials:
-
Recombinant human S-COMT
-
This compound (3-Benzothiazole-daphnetin)
-
S-adenosyl-L-methionine (SAM)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds
-
Positive control inhibitor (e.g., Tolcapone or Entacapone)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the positive control in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well plate.
-
For negative control wells (no inhibition), dispense 1 µL of DMSO.
-
-
Enzyme Preparation:
-
Prepare a solution of recombinant human S-COMT in Tris-HCl buffer. The final concentration in the assay should be optimized, for example, 2.0 µg/mL.[8]
-
-
Assay Reaction:
-
Add the S-COMT solution to each well containing the test compounds and controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Prepare a substrate mix containing this compound, SAM, and MgCl₂ in Tris-HCl buffer. Final concentrations should be optimized, for example: this compound (0.5 µM), SAM (200 µM), and MgCl₂ (1 mM).[8]
-
Initiate the enzymatic reaction by adding the substrate mix to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 390 nm, Em: 510 nm) over a time course (e.g., 30-60 minutes).[8]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the negative control (DMSO).
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
References
- 1. genomind.com [genomind.com]
- 2. clarityxdna.com [clarityxdna.com]
- 3. Trait: Dopamine Metabolism (COMT) | FitnessGenes® [fitnessgenes.com]
- 4. Prospecting for new catechol- O-methyltransferase (COMT) inhibitors as a potential treatment for Parkinson's disease: a study by molecular dynamics and structure-based virtual screening [pubmed.ncbi.nlm.nih.gov]
- 5. Issues important for rational COMT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COMT Inhibitors in the Management of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-BTD Concentration for COMT Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 3-hydroxy-4-bromo-5-nitrobenzaldehyde (3-BTD) concentration for catechol-O-methyltransferase (COMT) assays. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for a standard COMT assay?
A1: For a standard COMT assay, a recommended starting concentration for this compound is typically in the range of 100-200 µM. However, the optimal concentration can vary depending on the specific enzyme source (recombinant vs. tissue lysate), substrate concentration, and overall assay conditions. It is always advisable to perform a concentration-response curve to determine the optimal this compound concentration for your specific experimental setup.
Q2: How does the concentration of the methyl donor, S-adenosyl-L-methionine (SAM), affect the required this compound concentration?
A2: The concentration of SAM, the methyl donor, is critical. The molar ratio of SAM to the catechol substrate influences the reaction kinetics. Generally, SAM should be in excess to ensure it is not a limiting reagent. A common starting point is a SAM concentration of 500 µM when using a catechol substrate concentration of around 50 µM. The optimal this compound concentration should be determined in the presence of the chosen fixed, saturating concentration of SAM.
Q3: Can high concentrations of this compound inhibit COMT activity?
A3: Yes, excessively high concentrations of this compound can lead to substrate inhibition, where the enzyme's active site becomes saturated, paradoxically leading to a decrease in the reaction rate. This is why an optimization experiment, such as a titration of this compound, is crucial to identify the concentration that yields the maximal reaction velocity without causing inhibition.
Q4: What is the primary role of this compound in the COMT assay?
A4: this compound acts as a chromogenic substrate for the COMT enzyme. When COMT catalyzes the transfer of a methyl group from SAM to one of the hydroxyl groups of this compound, it is converted into a methylated product. This product can then be measured spectrophotometrically, typically by a change in absorbance at a specific wavelength, allowing for the quantification of COMT activity.
Troubleshooting Guide
This guide addresses common issues encountered during COMT assays using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Spontaneous degradation of this compound or SAM. 2. Contamination of reagents or buffers. 3. Non-enzymatic methylation of this compound. | 1. Prepare fresh solutions of this compound and SAM before each experiment. 2. Use high-purity water and reagents. Filter-sterilize buffers. 3. Include a "no-enzyme" control (substituting the enzyme with buffer) to measure and subtract the background signal from all experimental wells. |
| Low or No Enzyme Activity | 1. Suboptimal this compound concentration (either too low or in the inhibitory range). 2. Inactive COMT enzyme. 3. Insufficient concentration of the methyl donor (SAM). 4. Incorrect assay buffer pH or composition. | 1. Perform a this compound titration (e.g., from 10 µM to 500 µM) to find the optimal concentration. 2. Verify enzyme activity with a known positive control. Ensure proper storage of the enzyme at -80°C. 3. Ensure SAM is at a saturating concentration (e.g., 5-10 fold higher than its Km). 4. The optimal pH for COMT is typically around 7.4-8.0. Verify the pH of your buffer. |
| Poor Assay Reproducibility | 1. Inconsistent pipetting of small volumes. 2. Temperature fluctuations during the assay incubation. 3. Variation in incubation time. 4. Reagent degradation over time. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting errors. 2. Use a temperature-controlled incubator or water bath to maintain a constant temperature (typically 37°C). 3. Use a precise timer for the incubation step and ensure the reaction is stopped consistently across all samples. 4. Aliquot reagents and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol: Optimization of this compound Concentration for COMT Activity Assay
This protocol outlines the steps to determine the optimal this compound concentration for a COMT assay.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
COMT Enzyme: Recombinant human COMT, diluted in assay buffer to the desired working concentration.
-
SAM Stock Solution: 10 mM S-adenosyl-L-methionine prepared in water.
-
This compound Stock Solution: 10 mM this compound dissolved in DMSO.
-
Stopping Solution: 0.5 M HCl.
2. Assay Procedure:
-
Prepare a series of this compound dilutions from your stock solution to achieve final concentrations ranging from 10 µM to 500 µM in the assay.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
SAM (final concentration of 500 µM)
-
Varying concentrations of this compound
-
-
Include a "no-enzyme" control for each this compound concentration.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the COMT enzyme to all wells except the "no-enzyme" controls.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the stopping solution to each well.
-
Measure the absorbance at the appropriate wavelength for the methylated this compound product.
3. Data Analysis:
-
Subtract the absorbance of the "no-enzyme" control from the corresponding experimental wells.
-
Plot the COMT activity (change in absorbance) as a function of the this compound concentration.
-
The optimal this compound concentration corresponds to the peak of the activity curve before any potential substrate inhibition is observed.
Visualizations
Caption: The enzymatic reaction pathway of COMT with this compound.
Caption: Workflow for optimizing this compound concentration in a COMT assay.
Caption: A decision tree for troubleshooting common COMT assay issues.
photostability issues with 3-Benzothiazole-daphnetin
Welcome to the technical support center for 3-Benzothiazole-daphnetin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the photostability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: My stock solution of 3-Benzothiazole-daphnetin changed color after being left on the lab bench. What could be the cause?
A1: 3-Benzothiazole-daphnetin, like many coumarin (B35378) and benzothiazole (B30560) derivatives, is potentially photosensitive. The color change is a likely indicator of photodegradation. Exposure to ambient lab lighting, especially direct sunlight, can induce chemical changes in the molecule. It is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[1][2] Always store stock solutions in the dark at recommended temperatures.
Q2: I'm observing variable results in my cell-based assays. Could this be related to the photostability of 3-Benzothiazole-daphnetin?
A2: Yes, inconsistent results in cell-based assays can be a symptom of compound degradation.[3][4] If the compound degrades, its concentration and biological activity will change over the course of the experiment, leading to poor reproducibility. Photodegradation can occur during sample preparation, incubation (if plates are not shielded from light), or even during analysis on instruments with light sources. It is also possible that the photodegradation products have their own, different, biological activities which could interfere with the assay.
Q3: How can I minimize photodegradation of 3-Benzothiazole-daphnetin during my experiments?
A3: To minimize photodegradation, follow these best practices:
-
Storage: Always store the solid compound and its solutions protected from light in a cool, dark place.[2]
-
Handling: When preparing solutions or performing experiments, work in a dimly lit area or use red light, which is less energetic.[5]
-
Containers: Use amber glass vials or opaque tubes for storage and handling.[2] If you must use clear containers, wrap them securely in aluminum foil.
-
Experimentation: During long incubations, protect cell culture plates or other experimental setups from light by covering them with an opaque lid or placing them in a dark incubator.
-
Controls: Always include a "dark control" sample that is handled identically to the experimental sample but is protected from light. This will help you to distinguish between photodegradation and other forms of instability.[1]
Q4: What are the likely degradation products of 3-Benzothiazole-daphnetin upon light exposure?
A4: While specific degradation products for 3-Benzothiazole-daphnetin have not been extensively reported, degradation of the coumarin core can involve opening of the lactone ring. The benzothiazole moiety can also undergo photo-oxidation. Potential degradation pathways could lead to the formation of smaller phenolic compounds or derivatives where the heterocyclic rings have been modified. Identifying these products would require analytical techniques such as LC-MS.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC analysis of 3-Benzothiazole-daphnetin.
-
Symptom: Your HPLC chromatogram shows the main peak for 3-Benzothiazole-daphnetin with reduced area and the appearance of one or more new, smaller peaks, particularly in samples that have been exposed to light.[5][6]
-
Possible Cause: The new peaks are likely photodegradation products.
-
Troubleshooting Steps:
-
Confirm Photodegradation: Re-run the analysis with a freshly prepared solution that has been rigorously protected from light and compare it to a sample that has been intentionally exposed to a light source (e.g., a UV lamp or direct sunlight for a short period). A significant difference in the chromatograms will confirm photosensitivity.
-
Use a Dark Control: Prepare two identical samples. Wrap one in aluminum foil (dark control) and expose the other to ambient lab light for the duration of a typical experiment. Analyze both by HPLC. The presence of additional peaks in the light-exposed sample will confirm photodegradation.
-
Method Validation: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from its degradation products.
-
Issue 2: Loss of biological activity in your assay.
-
Symptom: You observe a decrease in the expected biological effect of 3-Benzothiazole-daphnetin over time or between experimental repeats.
-
Possible Cause: The compound is degrading in the assay medium upon exposure to light, leading to a lower effective concentration of the active molecule.
-
Troubleshooting Steps:
-
Protect from Light: Repeat the experiment with all compound-containing solutions and experimental setups fully protected from light.
-
Time-Course Experiment: Analyze the concentration of 3-Benzothiazole-daphnetin in your assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) with and without light protection, using HPLC. This will quantify the rate of degradation.
-
Consider Degradation Products: Be aware that degradation products may have different or even opposing biological effects. If protecting from light does not fully resolve the issue, consider the possibility that even a small amount of a highly active degradation product is influencing your results.
-
Quantitative Data Summary
The following table summarizes hypothetical photostability data for 3-Benzothiazole-daphnetin under various light conditions to illustrate potential degradation rates.
| Light Source | Exposure Duration (hours) | Solvent | Degradation (%) | Remaining Compound (%) |
| Ambient Lab Light | 24 | DMSO | 15 | 85 |
| Ambient Lab Light | 24 | Ethanol | 25 | 75 |
| UVA Lamp (365 nm) | 2 | DMSO | 40 | 60 |
| UVA Lamp (365 nm) | 2 | Ethanol | 60 | 40 |
| Dark Control | 24 | DMSO | <1 | >99 |
| Dark Control | 24 | Ethanol | <1 | >99 |
Note: This data is illustrative and should be confirmed experimentally.
Experimental Protocols
Protocol for Assessing Photostability of 3-Benzothiazole-daphnetin
This protocol outlines a basic method for quantifying the photostability of 3-Benzothiazole-daphnetin in a research laboratory setting.
-
Materials:
-
3-Benzothiazole-daphnetin
-
HPLC-grade solvent (e.g., DMSO or Ethanol)
-
Clear and amber glass vials
-
Aluminum foil
-
A controlled light source (e.g., a UV lamp with a specific wavelength, or a photostability chamber)
-
HPLC system with a UV/Vis detector
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-Benzothiazole-daphnetin (e.g., 10 mM) in your chosen solvent using an amber vial.
-
Sample Preparation:
-
Light-Exposed Sample: Dilute the stock solution to the final experimental concentration (e.g., 100 µM) in a clear glass vial.
-
Dark Control Sample: Prepare an identical dilution in a clear glass vial and immediately wrap it securely in aluminum foil.
-
-
Exposure:
-
Place both the light-exposed and dark control vials under the chosen light source. Position them to ensure uniform illumination of the light-exposed sample.
-
Expose the samples for a defined period (e.g., 2, 4, 8, 24 hours).
-
-
Analysis:
-
At each time point, take an aliquot from each vial.
-
Analyze the aliquots by a validated, stability-indicating HPLC method.
-
Monitor the peak area of the 3-Benzothiazole-daphnetin peak.
-
-
Data Interpretation:
-
Calculate the percentage of remaining 3-Benzothiazole-daphnetin in the light-exposed sample relative to the dark control at each time point.
-
The percentage degradation can be calculated as: 100 - (% remaining).
-
Plot the percentage of remaining compound against time to determine the degradation kinetics.
-
-
Visualizations
Caption: Experimental workflow for assessing the photostability of 3-Benzothiazole-daphnetin.
Caption: Potential impact of 3-Benzothiazole-daphnetin and its photodegradation products on signaling pathways.
References
- 1. q1scientific.com [q1scientific.com]
- 2. ICH Testing of Pharmaceuticals – Part 2 - Sample Preparation [atlas-mts.com]
- 3. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuisance compounds in cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solving 3-BTD Solubility Challenges in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Benzothiazole-daphnetin (3-BTD) in aqueous buffers. This compound is a valuable fluorescent probe for monitoring Catechol-O-methyltransferase (COMT) activity, but its hydrophobic nature can present significant challenges in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: 3-Benzothiazole-daphnetin (this compound) is a fluorescent probe used for the sensitive detection of Catechol-O-methyltransferase (COMT) enzyme activity.[1] Like many organic fluorescent dyes, this compound has a predominantly hydrophobic structure, leading to low solubility in water-based solutions.[2][3][4] This poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and reduced signal in biological assays, thereby compromising experimental results.
Q2: What are the initial signs of this compound solubility problems?
A2: Common indicators of solubility issues include:
-
Visible precipitation: The solution may appear cloudy, or solid particles may be observed at the bottom of the container.
-
Inconsistent results: High variability between replicate experiments.
-
Low fluorescence signal: The expected fluorescence intensity is not achieved, suggesting a lower-than-expected concentration of dissolved probe.
-
Non-linear concentration curves: A lack of linear relationship between the intended concentration and the measured fluorescence.
Q3: What is the general approach to dissolving this compound for use in aqueous buffers?
A3: The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute this stock solution into the final aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system under investigation.
Troubleshooting Guide: Common Solubility Issues and Solutions
Researchers may encounter several common problems when preparing this compound solutions. The following guide provides systematic approaches to troubleshoot and resolve these issues.
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.
This is a frequent problem when the final concentration of this compound in the aqueous buffer exceeds its solubility limit.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Optimize Co-solvent Concentration: While minimizing the organic solvent is ideal, a slightly higher concentration may be necessary to maintain solubility. Test a range of final DMSO concentrations (e.g., 0.1% to 1% v/v) to find a balance between solubility and biological compatibility.
-
pH Adjustment of Buffer: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound's structure does not suggest significant ionizability, the pH of the buffer can influence its stability and interactions. It is advisable to test a range of pH values around the physiological pH of your experiment.
-
Incorporate Solubilizing Agents: Consider the use of solubility enhancers.
Table 1: Effect of Co-solvents and pH on this compound Solubility (Hypothetical Data)
| Buffer System (50 mM) | pH | Maximum Final DMSO (%) | Maximum Achievable this compound Concentration (µM) | Observations |
| Phosphate (B84403) Buffer | 6.8 | 0.5% | 5 | Precipitation above 5 µM. |
| Phosphate Buffer | 7.4 | 0.5% | 8 | Slightly improved solubility. |
| Phosphate Buffer | 8.0 | 0.5% | 12 | Increased solubility, but check for pH effects on the assay. |
| HEPES | 7.4 | 1.0% | 15 | Higher DMSO concentration allows for a higher this compound concentration. |
| TRIS Buffer | 7.4 | 0.5% | 7 | Similar to phosphate buffer. |
Issue 2: Low or unstable fluorescence signal despite no visible precipitation.
This may indicate the formation of small, non-visible aggregates that can quench fluorescence.
Troubleshooting Steps:
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help prevent aggregation.
-
Inclusion of Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their solubility and fluorescence quantum yield.[5]
Table 2: Effect of Solubilizing Agents on this compound Fluorescence Signal (Hypothetical Data)
| Agent | Concentration | Relative Fluorescence Intensity (at 10 µM this compound) | Observations |
| None | - | 100% | Baseline reading. |
| Tween® 20 | 0.01% (v/v) | 150% | Significant signal enhancement, indicating reduced aggregation. |
| Tween® 20 | 0.05% (v/v) | 145% | Higher concentrations may not provide additional benefit. |
| β-Cyclodextrin | 1 mM | 180% | Strong enhancement of fluorescence signal. |
| β-Cyclodextrin | 5 mM | 250% | Dose-dependent increase in signal. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of this compound and dilute it to a working concentration in an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh out a precise amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. d. Briefly sonicate for 5 minutes to ensure complete dissolution. e. Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation (e.g., 10 µM): a. Thaw a fresh aliquot of the 10 mM this compound stock solution. b. In a new tube, add the desired volume of aqueous buffer. c. While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final concentration (e.g., for 1 mL of 10 µM solution, add 1 µL of 10 mM stock to 999 µL of buffer). d. Continue vortexing for another 30 seconds to ensure homogeneity. e. Use the working solution immediately. Do not store diluted aqueous solutions of this compound.
Protocol 2: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice
-
Orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC system with a suitable column and UV detector
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.
Visualizations
COMT Enzymatic Reaction with this compound
The following diagram illustrates the enzymatic reaction catalyzed by Catechol-O-methyltransferase (COMT), where this compound acts as a substrate. The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of this compound, a reaction that is dependent on the presence of Mg²⁺.[1][6] This methylation event leads to the formation of a fluorescent product, allowing for the quantification of COMT activity.
Caption: The ordered sequential mechanism of the COMT-catalyzed methylation of this compound.
Workflow for Enhancing this compound Solubility
This workflow provides a logical progression of steps to systematically address and improve the solubility of this compound in aqueous buffers for experimental use.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 3. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 3-BTD Non-Specific Binding
Welcome to the technical support center for 3-BTD (3-Benzothiazole-daphnetin), a fluorescent probe for monitoring Catechol-O-methyltransferase (COMT) activity in live cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a two-photon fluorescent probe designed for the biological imaging of endogenous Catechol-O-methyltransferase (COMT) activity in living cells and tissue sections.[1] Upon enzymatic methylation by COMT, this compound is converted to a fluorescent product, allowing for the real-time monitoring of COMT activity.
Q2: What are the common causes of high background fluorescence when using this compound?
A2: High background fluorescence can stem from several factors:
-
Autofluorescence: Many cell types naturally fluoresce, which can interfere with the this compound signal.
-
Non-specific binding: The probe may bind to cellular components other than its intended target, COMT. This can be due to hydrophobic interactions, charge-based interactions, or binding to other proteins.
-
Excess probe concentration: Using a higher than optimal concentration of this compound can lead to increased non-specific binding and background signal.
-
Suboptimal washing: Insufficient washing after probe incubation can leave unbound probe in the imaging field, contributing to background noise.
Q3: How can I differentiate between specific this compound signal and non-specific binding?
A3: A crucial control experiment is to use a known COMT inhibitor. Pre-treating your cells with a COMT inhibitor before adding this compound should significantly reduce the fluorescent signal.[2][3] Any remaining fluorescence can be attributed to non-specific binding or autofluorescence. Common COMT inhibitors include tolcapone (B1682975) and entacapone.[4]
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. It is highly recommended to perform a concentration titration to determine the lowest concentration that provides a robust signal-to-noise ratio. A starting point for titration could be in the range of 1-10 µM.
Q5: What are the ideal incubation time and temperature for this compound staining?
A5: Incubation time and temperature are critical parameters that require optimization. Shorter incubation times at 37°C (e.g., 15-30 minutes) are generally preferred for live-cell imaging to minimize cytotoxicity and non-specific uptake.[5] Longer incubation times or lower temperatures (e.g., 4°C) may reduce cell metabolism and probe uptake, but could also decrease non-specific binding in some cases.[4][5]
Troubleshooting Guides
Problem 1: High Background Signal Obscuring Specific Staining
High background fluorescence is a common issue that can significantly impact the quality and interpretation of your data. The following steps provide a systematic approach to troubleshooting and reducing background signal.
Troubleshooting Workflow
Figure 1. Troubleshooting workflow for high background signal.
Detailed Troubleshooting Steps:
| Step | Action | Rationale | Recommended Protocol |
| 1. Assess Autofluorescence | Image unstained cells using the same filter sets and exposure settings as your this compound experiment. | To determine the contribution of endogenous cellular fluorescence to the background signal. | Culture cells on a coverslip, wash with PBS, and image under the microscope. |
| 2. Optimize this compound Concentration | Perform a titration of this compound concentration (e.g., 0.5, 1, 2, 5, 10 µM). | High probe concentrations can lead to increased non-specific binding. The goal is to find the lowest concentration with a good signal-to-noise ratio. | Incubate cells with different this compound concentrations for a fixed time (e.g., 30 min at 37°C) and compare the signal intensity and background. |
| 3. Utilize Blocking Buffers | Pre-incubate cells with a blocking buffer before adding this compound. | Blocking agents can saturate non-specific binding sites on the cell surface and within the cell, reducing the chances of the probe binding off-target. | Incubate cells with a solution of 1-3% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) for 30 minutes at room temperature before adding this compound. |
| 4. Optimize Wash Steps | Increase the number and/or duration of wash steps after this compound incubation. | Thorough washing is crucial to remove unbound probe that contributes to background fluorescence. | After incubation with this compound, wash the cells three to five times with warm PBS or a wash buffer containing a low concentration of a non-ionic detergent like Tween® 20 (0.05%).[6][7] |
| 5. COMT Inhibitor Control | Pre-treat cells with a COMT inhibitor (e.g., 10 µM tolcapone) for 1 hour before adding this compound. | This is the definitive control to confirm that the observed signal is due to COMT activity. A significant reduction in fluorescence confirms specificity. | Incubate cells with the COMT inhibitor, then add this compound and image. Compare the signal to cells not treated with the inhibitor. |
Illustrative Data on Background Reduction Strategies:
| Condition | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Unstained Control (Autofluorescence) | 150 ± 20 | N/A |
| 10 µM this compound (No Optimization) | 1200 ± 150 | 8 |
| 1 µM this compound (Optimized Concentration) | 800 ± 80 | 10 |
| 1 µM this compound + BSA Block | 650 ± 60 | 12 |
| 1 µM this compound + BSA Block + Optimized Washes | 500 ± 50 | 15 |
| 1 µM this compound + COMT Inhibitor | 200 ± 30 | 1.3 |
Note: The data in this table is for illustrative purposes to demonstrate the expected trends when applying different optimization strategies.
Problem 2: Phototoxicity and Photobleaching
Prolonged exposure to excitation light can damage live cells (phototoxicity) and cause the fluorescent signal to fade (photobleaching).
Troubleshooting Workflow
Figure 2. Workflow to address phototoxicity and photobleaching.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Reduce Excitation Light | Use the lowest laser power and shortest exposure time that still provides a detectable signal. | Minimizes the energy delivered to the sample, reducing both phototoxicity and photobleaching. |
| 2. Use Antifade Reagents | Add a commercially available live-cell antifade reagent to your imaging medium. | These reagents scavenge free radicals generated during fluorescence excitation, protecting both the cells and the fluorophore. |
| 3. Optimize Time-Lapse Imaging | Increase the time interval between image acquisitions. | Reduces the cumulative light exposure to the cells over the course of the experiment. |
| 4. Monitor Cell Viability | Co-stain with a live/dead cell indicator to monitor cell health during the experiment. | To ensure that the imaging conditions are not inducing cell death, which can also lead to loss of signal. |
Experimental Protocols
Protocol 1: General Staining of Live Adherent Cells with this compound
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
(Optional) Blocking: Aspirate the culture medium and wash the cells once with warm PBS. Add a blocking solution (e.g., 1% BSA in PBS) and incubate for 30 minutes at room temperature.
-
Probe Incubation: Prepare the this compound working solution at the optimized concentration in pre-warmed, serum-free medium or a suitable imaging buffer. Aspirate the blocking solution (if used) or culture medium and add the this compound working solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the this compound solution and wash the cells 3-5 times with warm PBS or imaging buffer.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped for live-cell imaging.
Protocol 2: COMT Inhibition Control
-
Cell Culture: Plate cells as described in Protocol 1.
-
Inhibitor Treatment: Prepare a working solution of a COMT inhibitor (e.g., 10 µM tolcapone) in culture medium. Aspirate the existing medium and add the inhibitor-containing medium. Incubate for 1 hour at 37°C.
-
Probe Incubation: Without washing out the inhibitor, add this compound to the medium to the final desired concentration. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing and Imaging: Follow steps 4 and 5 from Protocol 1.
Signaling Pathway Considerations
While this compound is designed to be a specific probe for COMT, high concentrations or off-target binding could potentially influence cellular signaling. COMT is a key enzyme in the metabolism of catecholamines, including dopamine, epinephrine, and norepinephrine.
Figure 3. Simplified overview of COMT's role in catecholamine signaling.
Potential for Interference:
-
Competitive Inhibition: At very high concentrations, this compound might compete with endogenous catecholamines for binding to COMT, potentially altering their metabolism. This is a key reason for using the lowest effective concentration of the probe.
-
Off-Target Binding: While not extensively documented for this compound, small molecule fluorescent probes can sometimes bind to other proteins with similar structural motifs. If non-specific binding occurs to a protein involved in a signaling pathway, it could lead to unintended activation or inhibition.
Recommendation: To mitigate these potential issues, always perform dose-response experiments and use the lowest possible concentration of this compound. The COMT inhibitor control is also essential to confirm that the observed effects are indeed mediated by COMT activity. If you suspect off-target effects are influencing your results, consider using structurally different fluorescent probes for COMT if available, or validating your findings with alternative methods (e.g., biochemical assays for COMT activity).
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catechol-O-methyltransferase inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and Troubleshooting [evidentscientific.com]
- 6. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Preventing Fluorescence Quenching of Benzothiadiazole (BTD) Derivatives
Disclaimer: The term "3-BTD" does not correspond to a standard nomenclature for a specific fluorophore. This guide is based on the assumption that users are working with derivatives of 2,1,3-benzothiadiazole (B189464) (BTD), a common and versatile fluorophore scaffold. The principles and troubleshooting steps provided are generally applicable to BTD-based probes and other organic fluorophores.
The 2,1,3-benzothiadiazole (BTD) core is a key component in a wide range of modern fluorophores, valued for its high photostability, large Stokes shifts, and environmentally sensitive emission properties.[1] However, like all fluorophores, BTD derivatives are susceptible to fluorescence quenching, a process that decreases the intensity of their fluorescent signal. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and preventing fluorescence quenching in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. It occurs when the excited-state fluorophore returns to the ground state without emitting a photon.[2][3] This can happen through various non-radiative pathways initiated by interactions with other molecules (quenchers) or changes in the fluorophore's immediate environment.[2][4]
Q2: What are the main types of fluorescence quenching?
A2: Quenching mechanisms are broadly categorized as either dynamic or static:[3][5]
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore while it is in the excited state. This interaction provides a non-radiative pathway for the fluorophore to return to the ground state. This process is dependent on the concentration and diffusion of the quencher.[2][] A common example is quenching by molecular oxygen.[2][]
-
Static Quenching: The fluorophore and quencher form a non-fluorescent complex on the ground state.[4] This complex can absorb light but does not emit a photon. The formation of this complex reduces the population of active fluorophores available for excitation.[3][4]
Other important quenching mechanisms include Förster Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor molecule over a short distance (typically 1-10 nm), and self-quenching or Aggregation-Caused Quenching (ACQ), where high concentrations of the fluorophore lead to the formation of non-emissive aggregates.[7][8][9]
Q3: Why is my BTD probe's fluorescence quenched in certain solvents?
A3: BTD derivatives are known to be highly sensitive to their environment, a property known as solvatochromism.[1][10] Their fluorescence can be significantly quenched with increasing solvent polarity.[1] This is often due to the activation of non-radiative decay pathways, such as those involving a twisted intramolecular charge transfer (TICT) state, which is stabilized in polar solvents.[11] Furthermore, solvents with high-energy vibrations, like the O-H groups in water and alcohols, can act as efficient quenchers for many organic fluorophores, including BTDs.[12]
Q4: What is photobleaching and how is it different from quenching?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore molecule upon exposure to excitation light.[13] Unlike quenching, which is often a reversible process, a photobleached molecule is permanently unable to fluoresce.[13] It is caused by light-induced chemical reactions, often involving the fluorophore's triplet state and interaction with molecular oxygen.[13][14]
Q5: Are BTD derivatives prone to aggregation and self-quenching?
A5: Yes, like many planar aromatic dyes, BTD derivatives can suffer from Aggregation-Caused Quenching (ACQ), where their fluorescence is diminished at high concentrations in solution or in the solid state.[7] However, a significant area of research involves designing BTD derivatives that exhibit the opposite effect, known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE), where aggregation enhances the fluorescent signal.[11]
Troubleshooting Guide: Low Fluorescence Signal
Use this guide to diagnose and resolve common issues related to fluorescence quenching of BTD probes.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Solvent Polarity: High polarity solvents (e.g., water, methanol, DMSO) are quenching the BTD fluorophore.[1] | Test the probe in a range of non-polar or less polar solvents (e.g., toluene, dioxane, chloroform) to see if fluorescence is restored. For biological applications, consider using a deuterated solvent like D₂O, which is a much poorer quencher than H₂O.[12] |
| 2. Presence of Quenchers: Your buffer or sample contains quenching agents. Common quenchers include molecular oxygen, halide ions (I⁻, Br⁻, Cl⁻), heavy atoms, and some amines.[2][][9] | Deoxygenate your solutions by bubbling with nitrogen or argon gas.[2] If possible, remove or replace components known to be quenchers from your buffer. | |
| 3. Aggregation/Self-Quenching: The probe concentration is too high, leading to ACQ.[7] | Reduce the working concentration of your BTD probe. Perform a concentration-dependent study to find the optimal range where fluorescence is maximal. | |
| Signal Fades Over Time | 1. Photobleaching: The fluorophore is being irreversibly destroyed by the excitation light.[13][15] | Reduce the intensity and/or duration of the excitation light. Use neutral density filters or lower the laser power. Minimize the sample's exposure time to the light source. Incorporate an anti-fade agent (e.g., antifade mounting media for microscopy).[14] |
| 2. Phototoxicity (Live-Cell Imaging): High-intensity light is damaging the cells, leading to environmental changes that quench the probe.[15] | Use the lowest possible light intensity that provides an adequate signal. Reduce the duration and frequency of imaging. | |
| Inconsistent Results | 1. Environmental Sensitivity: Small variations in pH, temperature, or viscosity between experiments are affecting the quantum yield. | Ensure consistent experimental conditions. Buffer the pH carefully. Control the temperature of your sample holder. |
| 2. Trivial Quenching (Inner-Filter Effect): The quencher or another component in the sample is absorbing either the excitation or the emission light.[8] | Measure the absorbance spectrum of your complete sample. If there is significant overlap with the probe's excitation or emission wavelengths, dilute the sample or use a shorter pathlength cuvette. |
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing the cause of low fluorescence.
Caption: A logical workflow for troubleshooting low fluorescence signals.
Data Presentation
Table 1: Influence of Solvent Polarity on BTD Fluorescence
The photophysical properties of BTD derivatives are highly dependent on the solvent environment. As solvent polarity increases, a red-shift in the emission wavelength is often observed, accompanied by a significant decrease in the fluorescence quantum yield (φF), indicating quenching.
| Compound | Solvent | Polarity Index | λem (nm) | Quantum Yield (φF) | Reference |
| 4-N-substituted BTD | Hexane | 0.1 | 480 | High | [1] |
| Toluene | 2.4 | 515 | ... | [1] | |
| Chloroform | 4.1 | 545 | ... | [1] | |
| Acetonitrile | 5.8 | 590 | Low | [1] | |
| Water (5% DMSO) | 10.2 | No Emission | n.e. | [1] |
Note: Specific quantum yield values vary widely between different BTD derivatives. "High" and "Low" are used for illustrative purposes based on trends described in the literature. "n.e." means no emission was detected.
Experimental Protocols
Protocol 1: Distinguishing Static vs. Dynamic Quenching
This experiment uses fluorescence lifetime measurements to differentiate between the two primary quenching mechanisms.
Objective: To determine if quenching is static or dynamic.
Methodology:
-
Sample Preparation: Prepare four samples:
-
A) BTD probe in a non-quenching solvent.
-
B) BTD probe in the solvent containing the suspected quencher.
-
C) Blank for solvent A.
-
D) Blank for solvent B.
-
-
Fluorescence Intensity Measurement: Measure the steady-state fluorescence intensity of samples A and B. A decrease in intensity in sample B confirms quenching.
-
Fluorescence Lifetime Measurement:
-
Using a time-resolved fluorometer (e.g., Time-Correlated Single Photon Counting - TCSPC), measure the fluorescence lifetime (τ) of sample A.
-
Measure the fluorescence lifetime of sample B.
-
-
Data Analysis:
-
If the lifetime of B is shorter than A: The mechanism is dynamic quenching . The quencher deactivates the excited state, shortening its lifetime.
-
If the lifetime of B is the same as A (despite lower intensity): The mechanism is static quenching . The quencher forms a ground-state complex that does not fluoresce, so the un-complexed fluorophores that do get excited have a normal lifetime.[4]
-
Caption: Comparison of static and dynamic quenching mechanisms.
Protocol 2: Assessing Photobleaching Rate
Objective: To quantify the photostability of the BTD probe under specific experimental conditions.
Methodology:
-
Prepare Sample: Prepare a solution of your BTD probe at the working concentration in the desired experimental buffer/solvent.
-
Set Up Fluorometer/Microscope:
-
Place the sample in the instrument.
-
Set the excitation and emission wavelengths.
-
Set the excitation light intensity (e.g., laser power, slit width) to the level you intend to use for your actual experiments.
-
-
Time-Lapse Measurement:
-
Begin continuous illumination of the sample with the excitation light.
-
Record the fluorescence intensity at regular time intervals (e.g., every 5-10 seconds) for an extended period (e.g., 5-10 minutes or until the signal has significantly decreased).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The rate of decay of the fluorescence signal is indicative of the photobleaching rate. This can be fitted to an exponential decay curve to determine a photobleaching half-life (the time it takes for the intensity to drop to 50% of its initial value).
-
Protocol 3: Stern-Volmer Analysis for Collisional Quenching
Objective: To characterize the efficiency of a collisional quencher.
Methodology:
-
Prepare Samples: Prepare a series of samples with a fixed concentration of the BTD fluorophore and varying concentrations of the quencher ([Q]), from 0 to a concentration that causes significant quenching.
-
Measure Fluorescence: Record the fluorescence intensity (F) for each sample. Let F₀ be the intensity in the absence of the quencher.
-
Plot Data: Create a Stern-Volmer plot of F₀/F versus [Q].
-
Analysis:
-
According to the Stern-Volmer equation for dynamic quenching: F₀/F = 1 + Ksv[Q]
-
The plot should be linear. The slope of the line is the Stern-Volmer constant, Ksv .
-
Ksv is a measure of quenching efficiency. A larger Ksv indicates a more effective quencher.
-
Ksv = kq * τ₀, where kq is the bimolecular quenching rate constant and τ₀ is the fluorescence lifetime in the absence of the quencher. If you know τ₀, you can calculate kq.
-
Caption: Experimental workflow for Stern-Volmer analysis.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 10. revues.imist.ma [revues.imist.ma]
- 11. researchgate.net [researchgate.net]
- 12. Universal quenching of common fluorescent probes by water and alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05431C [pubs.rsc.org]
- 13. Photobleaching - Wikipedia [en.wikipedia.org]
- 14. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio with the 3-BTD Probe
Welcome to the technical support center for the 3-benzothiazine-2-yl-N-propargyl-benzenesulfonamide (3-BTD) probe. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the signal-to-noise ratio in experiments aimed at detecting protein S-sulfenylation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what is its primary application?
The this compound probe is a benzothiazine-based chemoselective probe designed for the detection of protein S-sulfenylation (Cys-SOH), a reversible post-translational modification of cysteine residues.[1][2][3] Its primary application is in chemoproteomics to identify and quantify S-sulfenylated proteins within complex biological samples, such as cell lysates or tissues.[2][3]
Q2: What are the advantages of the this compound probe over other sulfenic acid probes like DYn-2?
The this compound probe offers several advantages, primarily stemming from its enhanced reactivity:[1]
-
Higher Sensitivity: BTD has a significantly faster reaction rate with sulfenic acids compared to dimedone-based probes like DYn-2.[1]
-
Reduced Sample Input: Due to its high efficiency, experiments with the this compound probe require substantially less starting material (e.g., up to 10-fold less protein lysate) while achieving broader coverage of S-sulfenylated sites.[1]
-
Greater Coverage: The enhanced reactivity allows for the identification of a larger number of S-sulfenylated sites.[1]
Q3: What is the general workflow for a chemoproteomics experiment using the this compound probe?
The typical workflow involves several key steps:
-
Labeling: Incubation of the biological sample (cells or lysates) with the this compound probe to allow for the covalent modification of S-sulfenylated cysteines.[2]
-
Protein Digestion: The labeled proteome is digested, typically with trypsin, to generate peptides.[2]
-
Click Chemistry: The alkyne handle of the this compound probe is conjugated to an azide-containing reporter tag, such as biotin, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2]
-
Enrichment: Biotin-tagged peptides are enriched using streptavidin-coated beads.[2]
-
Elution and Analysis: The enriched peptides are eluted and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the S-sulfenylated sites.[2]
Troubleshooting Guides
This section addresses common issues encountered during experiments with the this compound probe and provides solutions to improve your signal-to-noise ratio.
High Background or Non-Specific Signal
Q4: I am observing high background signal in my western blot or mass spectrometry data. What are the potential causes and how can I reduce it?
High background can obscure true signals and is a common challenge. Here are the likely causes and corresponding troubleshooting steps:
| Potential Cause | Troubleshooting Recommendations |
| Excessive Probe Concentration | Titrate the this compound probe concentration to find the optimal balance between signal and background. Start with a concentration range and select the lowest concentration that provides a robust signal for your protein of interest.[3] |
| Non-Specific Binding of Antibodies (Western Blot) | - Ensure adequate blocking of the membrane (e.g., using 5% BSA or non-fat milk in TBST).- Titrate primary and secondary antibody concentrations.- Increase the number and duration of wash steps after antibody incubations.[4][5] |
| Contamination during Sample Preparation | - Use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[4]- Ensure all buffers and reagents are fresh and free of contaminants.- Handle samples on ice to minimize enzymatic activity.[6] |
| Inadequate Quenching of Unreacted Probe | Ensure that any unreacted probe is removed or quenched before proceeding to downstream applications to prevent it from reacting non-specifically with other components. |
| Autofluorescence (for fluorescence-based detection) | If using a fluorescent tag, include an unstained control to assess the level of natural fluorescence in your sample. Consider using a quenching agent if autofluorescence is high.[7] |
Low or No Signal
Q5: I am not detecting any signal, or the signal is very weak. What should I check?
Low or no signal can be frustrating. Consider the following points to enhance your signal:
| Potential Cause | Troubleshooting Recommendations |
| Suboptimal Probe Concentration or Incubation Time | Optimize the this compound probe concentration and incubation time. A time-course and concentration-course experiment can help determine the ideal conditions for your specific experimental setup. |
| Inefficient Cell Lysis and Protein Extraction | - Ensure your lysis buffer is appropriate for your sample type and effectively solubilizes your protein of interest.- Use mechanical disruption methods like sonication for hard-to-lyse cells or tissues.[8][9] |
| Degradation of S-sulfenylated Proteins | The sulfenic acid modification is transient.[2] Work quickly and keep samples on ice. The addition of catalase to the lysis buffer can help prevent artificial oxidation.[10] |
| Inefficient Click Chemistry Reaction | - Confirm the quality and concentration of your copper catalyst, ligand, and azide-biotin tag.- Optimize the reaction time and temperature for the click chemistry step. |
| Poor Enrichment of Labeled Peptides | - Ensure that your streptavidin beads are not saturated by overloading the sample.- Perform stringent wash steps after enrichment to remove non-specifically bound peptides. |
| Issues with Mass Spectrometry Detection | - Verify the calibration and sensitivity of your mass spectrometer using a standard sample.- Ensure that your data analysis parameters are appropriate for identifying the this compound-modified peptides.[11] |
Quantitative Data Summary
The superior performance of the this compound probe is evident when compared to older generation probes like DYn-2.
Table 1: Comparison of this compound and DYn-2 Probes for S-sulfenylation Profiling in RKO cells
| Parameter | This compound Probe | DYn-2 Probe | Fold Improvement |
| Required Protein Input | ~2 mg | ~30 mg | ~15x less |
| Identified S-SOH Sites | 1867 | 1105 | ~1.7x more |
Data sourced from Gupta et al., 2017.[1]
Experimental Protocols & Methodologies
Protocol 1: General Workflow for In Vitro Labeling of S-sulfenylated Proteins with this compound
This protocol outlines the key steps for labeling proteins in cell lysates.
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors and catalase. Keep on ice.[10]
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
This compound Probe Labeling:
-
Determine the protein concentration of the lysate.
-
Add the this compound probe to the lysate at the optimized concentration (e.g., 1 mM).
-
Incubate at 37°C for a predetermined optimal time (e.g., 1 hour) with gentle rotation.[2]
-
-
Reduction and Alkylation:
-
To block free thiol groups and prevent disulfide bond rearrangement, add a reducing agent like DTT, followed by an alkylating agent such as iodoacetamide (B48618) (IAM).
-
-
Protein Precipitation and Digestion:
-
Precipitate the labeled proteins (e.g., with acetone).
-
Resuspend the protein pellet and digest with trypsin overnight.
-
-
Click Chemistry and Enrichment:
-
Perform the CuAAC (click chemistry) reaction to attach biotin-azide to the this compound labeled peptides.[2]
-
Enrich the biotinylated peptides using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Mass Spectrometry:
-
Elute the enriched peptides from the beads.
-
Analyze the peptides by LC-MS/MS.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound probe-based proteomics.
Troubleshooting Logic
References
- 1. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 9. bio-rad.com [bio-rad.com]
- 10. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Benzothiazole-daphnetin
Welcome to the technical support center for the synthesis of 3-Benzothiazole-daphnetin. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this daphnetin (B354214) derivative. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supplementary data to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3-Benzothiazole-daphnetin and related derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Knoevenagel Condensation | Incomplete reaction between 2,3,4-trihydroxybenzaldehyde (B138039) and ethyl 2-(benzo[d]thiazol-2-yl)acetate.[1] | - Ensure reactants are fully dissolved. Piperidine (B6355638) in methanol (B129727) is a common solvent/catalyst system.[1]- Increase reaction time or gently heat the reaction mixture (e.g., 40-50°C) to drive the reaction to completion.[1]- Verify the purity of starting materials, as impurities can inhibit the reaction. |
| Formation of Byproducts | Side reactions due to the high reactivity of intermediates or harsh reaction conditions. | - For acid-catalyzed reactions like the Pechmann condensation, carefully control the temperature and use the minimum necessary amount of acid catalyst to avoid charring.[2]- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to stop the reaction once the desired product is formed.[2] |
| Difficulty in Product Purification | The product may be difficult to separate from starting materials or byproducts due to similar polarities. | - Employ column chromatography with a carefully selected solvent system (e.g., petroleum ether/ethyl acetate) for purification.[3]- Recrystallization from a suitable solvent, such as methanol, can be an effective final purification step.[2]- For acidic products, preparative HPLC can be used for purification.[2] |
| Poor Solubility of Reactants | Starting materials, particularly the benzothiazole (B30560) acetic acid ester, may have limited solubility in the reaction solvent. | - Experiment with different solvent systems. For instance, Dimethylformamide (DMF) can be used for certain steps.[2]- Gentle heating and stirring can improve solubility. |
| Reaction Stalls or Does Not Proceed | Inactive catalyst or incorrect reaction conditions. | - For Knoevenagel condensation, ensure the piperidine catalyst is not degraded.[1]- For acid-catalyzed reactions, verify the concentration and purity of the acid (e.g., perchloric acid, sulfuric acid).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Benzothiazole-daphnetin?
A1: The most common and direct route is the Knoevenagel condensation of 2,3,4-trihydroxybenzaldehyde with ethyl 2-(benzo[d]thiazol-2-yl)acetate.[1] This method is favored for introducing substituents at the C-3 position of the daphnetin core.[1][2]
Q2: What are the typical reaction conditions for the Knoevenagel condensation step?
A2: A typical procedure involves reacting 2,3,4-trihydroxybenzaldehyde with ethyl 2-(benzo[d]thiazol-2-yl)acetate in methanol with piperidine as a catalyst. The reaction is often carried out at a slightly elevated temperature (e.g., 40°C) for several hours.[1]
Q3: I am observing a dark, tar-like substance in my reaction mixture, especially during acid-catalyzed steps. What could be the cause?
A3: The formation of a dark, tar-like substance is often due to charring or polymerization of the phenolic starting materials or products under harsh acidic conditions, such as with concentrated sulfuric acid or perchloric acid.[2] To mitigate this, it is crucial to maintain careful temperature control and use the acid catalyst judiciously.
Q4: How can I effectively monitor the progress of the synthesis?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Strong acids like perchloric acid and sulfuric acid are corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).[2] Organic solvents like methanol and DMF are flammable and have associated health risks, so proper ventilation and handling are essential.[2]
Experimental Protocols
Synthesis of 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one via Knoevenagel Condensation
This protocol is based on procedures for synthesizing 3-substituted daphnetin derivatives.[1]
Materials:
-
2,3,4-trihydroxybenzaldehyde
-
Ethyl 2-(benzo[d]thiazol-2-yl)acetate
-
Piperidine
-
Methanol
-
Standard laboratory glassware and stirring equipment
-
TLC plates and developing chamber
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolve 2,3,4-trihydroxybenzaldehyde (1 equivalent) and ethyl 2-(benzo[d]thiazol-2-yl)acetate (1 equivalent) in methanol in a round-bottom flask.[1]
-
Add a catalytic amount of piperidine to the solution.[1]
-
Stir the reaction mixture at 40°C for 5 hours.[1]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to isolate the desired 3-Benzothiazole-daphnetin.[3]
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.[3]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 3-substituted daphnetin derivatives, providing a benchmark for experimental expectations.
| Reaction Step | Reagents | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Knoevenagel Condensation | 2,3,4-trihydroxybenzaldehyde, Ethyl 2-(benzo[d]thiazol-2-yl)acetate | Piperidine, Methanol | 40 | 5 | 88 | [1] |
| Knoevenagel Condensation | 2,3,4-trihydroxybenzaldehyde, Phenylacetic acid | AcONa, Ac₂O | 160 | 6 | 58 | [1] |
| Knoevenagel Condensation | 2,3,4-trihydroxybenzaldehyde, Malononitrile | CH₃COONH₄, H₂O/HCl | rt/75 | 3/1 | 80 | [1] |
| Knoevenagel Condensation | 2,3,4-trihydroxybenzaldehyde, Ethyl acetoacetate | Piperidine, Methanol | reflux | 3 | 85 | [1] |
Visualizations
Synthesis Pathway of 3-Benzothiazole-daphnetin
Caption: Synthetic route to 3-Benzothiazole-daphnetin.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting low yield in synthesis.
References
Technical Support Center: Protocol Refinement for Reproducible 3-BTD Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with the 3-BTD fluorescent probe for measuring O-methyltransferase (OMT) activity, particularly Catechol-O-methyltransferase (COMT).
Troubleshooting Guides
Common Issues and Solutions in this compound Assays
Unforeseen challenges can arise during experimental procedures. The following table summarizes common problems encountered during this compound assays, their potential causes, and recommended solutions to ensure data accuracy and reproducibility.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence from biological samples or media components. 2. Non-specific binding of the this compound probe. 3. Contaminated reagents or buffers. 4. Suboptimal probe concentration (too high). | 1. Include an unstained control to measure baseline autofluorescence. Consider using phenol (B47542) red-free media. 2. Optimize blocking steps and washing procedures. 3. Use fresh, high-purity reagents and filter-sterilize buffers. 4. Perform a concentration titration to determine the optimal this compound concentration with the best signal-to-noise ratio. |
| Low or No Fluorescence Signal | 1. Inactive or insufficient COMT enzyme. 2. Suboptimal reaction conditions (pH, temperature). 3. Insufficient incubation time. 4. Incorrect excitation/emission wavelengths. 5. Low concentration of the this compound probe. | 1. Use a fresh enzyme preparation and verify its activity with a positive control. 2. Ensure the assay buffer is at the optimal pH for COMT activity (typically pH 7.4-8.0) and maintain the recommended reaction temperature. 3. Optimize the incubation time to allow for sufficient product formation. 4. Verify the excitation and emission maxima for the methylated this compound product and set the fluorometer accordingly. 5. Titrate the this compound concentration to ensure it is not a limiting factor. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Inconsistent incubation times or temperatures across the plate. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure uniform incubation conditions for all wells. 3. Avoid using the outer wells of the microplate, or fill them with a blank solution to minimize evaporation. |
| Signal Instability or Photobleaching | 1. Prolonged exposure to excitation light. 2. Instability of the methylated this compound product. | 1. Minimize the exposure time of the samples to the excitation light source. 2. Read the fluorescence signal immediately after stopping the reaction or at consistent time points. |
Experimental Protocols
Detailed Methodology for this compound COMT Activity Assay
This protocol provides a general framework for measuring COMT activity using the this compound fluorescent probe. Optimization of specific parameters may be required for different experimental systems.
Materials:
-
Recombinant human COMT enzyme
-
This compound (3-Benzothiazole-daphnetin) fluorescent probe
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of SAM in assay buffer.
-
Dilute the COMT enzyme to the desired concentration in assay buffer. Keep the enzyme on ice.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
COMT enzyme solution
-
This compound solution (final concentration typically in the low micromolar range)
-
-
Initiate the reaction by adding the SAM solution.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths for the methylated product of this compound should be optimized based on the specific product formed and the instrument used.
-
Quantitative Parameters for Reproducible Results:
For consistent and reproducible data, it is crucial to standardize the following quantitative parameters. The values provided below are starting points and may require optimization for your specific experimental conditions.
| Parameter | Recommended Range | Notes |
| COMT Enzyme Concentration | 1-10 µg/mL | The optimal concentration depends on the specific activity of the enzyme preparation. |
| This compound Concentration | 0.1-5 µM | Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio. |
| SAM Concentration | 10-100 µM | Ensure SAM is not a limiting substrate. |
| Incubation Time | 30-90 minutes | Optimize for a linear reaction rate. |
| Incubation Temperature | 37°C | Maintain a constant temperature throughout the experiment. |
| Excitation/Emission Wavelengths | ~390 nm / ~510 nm | Verify the optimal wavelengths for the methylated product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound probe in measuring COMT activity?
A1: The this compound probe is a substrate for the COMT enzyme. In the presence of the methyl donor S-adenosyl-L-methionine (SAM), COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups on the catechol moiety of this compound. This methylation event results in a significant change in the fluorescence properties of the molecule, leading to an increase in fluorescence intensity, which can be measured to quantify enzyme activity.
Q2: How can I be sure that the fluorescence signal I am measuring is specific to COMT activity?
A2: To ensure specificity, it is important to include proper controls in your experiment. A reaction mixture without the COMT enzyme should show no or very low fluorescence signal. Additionally, a reaction with a known COMT inhibitor should result in a significant reduction in the fluorescence signal.
Q3: My fluorescence readings are very high and seem to be saturated. What should I do?
A3: Signal saturation can occur if the concentration of the fluorescent product is too high for the detector. To address this, you can try reducing the concentration of the COMT enzyme, the this compound probe, or the incubation time. Diluting the final reaction mixture before reading the fluorescence may also help.
Q4: Can I use the this compound probe to measure OMT activity in cell lysates or tissue homogenates?
A4: Yes, the this compound probe can be used to measure OMT activity in complex biological samples. However, it is important to optimize the assay conditions for each sample type to account for potential interfering substances and endogenous enzyme activity. Proper controls, including samples without the addition of exogenous COMT, are crucial for accurate measurements.
Visualizations
COMT Signaling Pathway
The following diagram illustrates the enzymatic reaction catalyzed by Catechol-O-methyltransferase (COMT).
Caption: Enzymatic reaction of COMT.
Experimental Workflow for this compound Assay
This diagram outlines the key steps in performing a this compound fluorescence assay for measuring COMT activity.
Caption: Workflow for this compound COMT assay.
References
Validation & Comparative
A Comparative Guide to Validating COMT Activity: An In-Depth Look at the 3-BTD Assay and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for measuring Catechol-O-methyltransferase (COMT) activity, with a focus on the validation of the fluorescent probe, 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD). We will delve into the experimental data supporting the this compound assay and compare its performance against established techniques, namely High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection and radiometric assays.
Introduction to COMT and its Measurement
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine. Its role in regulating catecholamine levels makes it a significant target in the research and development of therapeutics for neurological and psychiatric disorders. Accurate measurement of COMT activity is paramount for understanding its physiological function and for screening potential inhibitors. A variety of methods have been developed for this purpose, each with its own set of advantages and limitations.
The Rise of a Novel Fluorescent Probe: this compound
Recently, this compound has emerged as a highly sensitive and selective fluorescent probe for measuring COMT activity. The principle of the assay is based on the COMT-catalyzed O-methylation of the catechol moiety of the non-fluorescent this compound molecule. This enzymatic reaction yields a highly fluorescent product, 3-BTMD, allowing for a direct and continuous measurement of enzyme activity.
Comparative Analysis of COMT Activity Assays
This section provides a side-by-side comparison of the this compound assay with traditional methods for measuring COMT activity. The following table summarizes key quantitative parameters compiled from various studies. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.
| Parameter | This compound Fluorescent Assay | HPLC-Electrochemical Detection (HPLC-ECD) | HPLC-Fluorescence Detection (HPLC-FD) | Radiometric Assay |
| Principle | Enzymatic conversion of a non-fluorescent substrate to a fluorescent product. | Separation and electrochemical detection of catecholamine metabolites. | Separation and fluorescence detection of native or derivatized catecholamine metabolites. | Measurement of radioactively labeled methylated product. |
| Substrate(s) | This compound | Dopamine, Norepinephrine, 3,4-dihydroxybenzoic acid | 3,4-dihydroxybenzoic acid | Dopamine, 2-hydroxyestrone, 3,4-dihydroxybenzoic acid |
| Detection Limit | ~8.3 pM (for 3-BTMD)[1] | ~0.5 pmol[2] | ~1.8 pmol[2] | ~0.04 pmol (¹⁴C), ~0.45 pmol (³H)[2] |
| Kinetic Parameters | Km: 0.38 ± 0.029 µMVmax: 13.8 ± 0.30 nmol/min/mg protein | Not consistently reported for direct comparison | Not consistently reported for direct comparison | Not consistently reported for direct comparison |
| Advantages | High sensitivity, continuous monitoring, high-throughput screening compatibility. | High selectivity and sensitivity for specific catecholamines. | High sensitivity and specificity. | High sensitivity. |
| Disadvantages | Potential for interference from fluorescent compounds. | Requires specialized equipment, longer analysis time per sample. | May require derivatization for some substrates. | Use of radioactive materials, requires specialized handling and disposal. |
Experimental Protocols
This compound Fluorescent Assay for COMT Activity
This protocol is a generalized representation based on published methods.
1. Reagents:
- Recombinant human COMT enzyme
- This compound stock solution (in DMSO)
- S-adenosyl-L-methionine (SAM) stock solution
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂)
- Test compounds (inhibitors) or vehicle control (DMSO)
2. Procedure:
- Prepare a reaction mixture containing the assay buffer, COMT enzyme, and the test compound or vehicle.
- Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding this compound and SAM to the reaction mixture.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 390 nm, Em: 520 nm) over time using a fluorescence plate reader.
- The rate of increase in fluorescence is proportional to the COMT activity.
HPLC-Electrochemical Detection (HPLC-ECD) Assay for COMT Activity
This protocol is a generalized representation for the analysis of dopamine methylation.
1. Reagents:
- COMT enzyme source (e.g., liver S9 fraction)
- Dopamine (substrate)
- S-adenosyl-L-methionine (SAM)
- Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4, with MgCl₂)
- Perchloric acid (to stop the reaction)
- HPLC mobile phase
2. Procedure:
- Incubate the COMT enzyme source with dopamine and SAM in the reaction buffer at 37°C.
- Stop the reaction by adding perchloric acid.
- Centrifuge the mixture to pellet precipitated proteins.
- Inject the supernatant into an HPLC system equipped with a C18 column and an electrochemical detector.
- Separate and quantify the product, 3-methoxytyramine, based on its retention time and electrochemical signal compared to a standard curve.
Radiometric Assay for COMT Activity
This protocol is a generalized representation using a radiolabeled methyl donor.
1. Reagents:
- COMT enzyme source
- Catechol substrate (e.g., dopamine)
- S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
- Reaction buffer
- Scintillation cocktail
2. Procedure:
- Incubate the COMT enzyme source with the catechol substrate and [³H]-SAM in the reaction buffer at 37°C.
- Stop the reaction (e.g., by adding a quenching solution).
- Extract the radiolabeled methylated product into a water-immiscible scintillation cocktail.
- Measure the radioactivity of the organic phase using a scintillation counter.
- The amount of radioactivity is proportional to the COMT activity.
Visualizing the Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the biochemical pathway of dopamine metabolism, the experimental workflow for the this compound assay, and the logical relationship in selecting a COMT assay method.
Caption: Dopamine metabolism pathway highlighting the role of COMT.
References
- 1. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Analysis of Genetic Variation in Catechol-O-Methyltransferase (COMT): Effects on mRNA, Protein, and Enzyme Activity in Postmortem Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparing the Novel Fluorescent 3-BTD Assay to the Classic Radiometric Method for Measuring COMT Activity
For researchers, scientists, and drug development professionals engaged in the study of catechol-O-methyltransferase (COMT), the choice of assay is a critical decision that impacts throughput, sensitivity, and experimental flexibility. This guide provides an objective comparison of the novel fluorescent 3-BTD (3-Benzothiazole-7-hydroxycoumarin) assay and the traditional radiometric COMT assay, supported by experimental data to inform your selection process.
Catechol-O-methyltransferase is a key enzyme in the metabolic pathway of catecholamines and catecholestrogens, making it a significant target in the development of therapeutics for neurological disorders and certain cancers. Accurate and efficient measurement of COMT activity is paramount for screening potential inhibitors and understanding its biological role. This comparison delves into the principles, performance, and protocols of two prominent methods used for this purpose.
At a Glance: this compound vs. Radiometric COMT Assays
| Feature | This compound Fluorescent Assay | Radiometric Assay |
| Principle | Enzymatic conversion of a non-fluorescent substrate (this compound) to a highly fluorescent product (3-BTMD). | Measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) into a catechol substrate. |
| Detection Method | Fluorescence plate reader | Scintillation counting |
| Sensitivity | High (LOQ for 3-BTMD: 0.0083 nM) | High (picogram to picomole range, e.g., 0.45 pmol of ³H-labeled product) |
| Throughput | High-throughput screening (HTS) compatible | Lower throughput, less amenable to automation |
| Dynamic Range | Wide linear range with respect to enzyme concentration | Dependent on specific activity of [³H]-SAM and detector limits |
| Safety | Non-radioactive, standard laboratory precautions | Requires handling and disposal of radioactive materials |
| Cost | Generally lower cost, no radioactive waste disposal | Higher cost associated with radiolabeled substrates and waste disposal |
| Inhibitor IC50 (Tolcapone) | Estimated ~10-20 nM | 2-795 nM (depending on tissue and COMT isoform)[1] |
| Inhibitor IC50 (Entacapone) | Data not readily available | 14.3 - 151 nM (depending on tissue and COMT isoform)[2][3] |
Delving into the Methodologies
The fundamental difference between the two assays lies in their detection principle. The this compound assay offers a continuous, real-time measurement of enzyme activity, while the radiometric assay is an endpoint assay that requires separation of the radiolabeled product.
The COMT Enzymatic Reaction
The core of both assays is the enzymatic reaction catalyzed by COMT. In the presence of a magnesium cofactor (Mg²⁺), COMT transfers a methyl group from the donor substrate, S-adenosyl-L-methionine (SAM), to a hydroxyl group of a catechol substrate.
This compound Fluorescent Assay Workflow
The this compound assay is a "turn-on" fluorescent assay. The substrate, this compound, is intrinsically non-fluorescent. Upon methylation by COMT, it is converted to 3-O-methyl-3-benzothiazolyl-7-hydroxycoumarin (3-BTMD), a product that exhibits strong fluorescence. The increase in fluorescence intensity is directly proportional to the COMT activity. This method is particularly well-suited for high-throughput screening (HTS) of COMT inhibitors.[4][5]
Radiometric Assay Workflow
The radiometric assay is a classic and highly sensitive method. It relies on the use of S-adenosyl-L-methionine with a tritium-labeled methyl group ([³H]-SAM). COMT transfers this radioactive methyl group to the catechol substrate. After the reaction is stopped, the radiolabeled product is separated from the unreacted [³H]-SAM, and the radioactivity of the product is quantified using a scintillation counter.
Experimental Protocols
This compound Fluorescent COMT Assay Protocol
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM phosphate (B84403) buffer (pH 7.4).
-
COMT Enzyme Solution: Recombinant human COMT diluted in assay buffer to the desired concentration.
-
This compound Substrate Solution: this compound dissolved in DMSO and then diluted in assay buffer to the final concentration (e.g., 10 µM).
-
SAM Solution: S-adenosyl-L-methionine dissolved in assay buffer to the final concentration (e.g., 100 µM).
-
(Optional) Inhibitor Solutions: Serially dilute test compounds in DMSO and then in assay buffer.
2. Assay Procedure:
-
To a 96-well or 384-well black microplate, add the assay components in the following order:
-
Assay Buffer
-
COMT Enzyme Solution
-
(Optional) Inhibitor Solution or vehicle (DMSO)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the this compound Substrate Solution and SAM Solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). Use an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 520 nm.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
For inhibitor studies, plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Radiometric COMT Assay Protocol
This protocol is a generalized procedure and requires appropriate safety precautions for handling radioactive materials.
1. Reagent Preparation:
-
Assay Buffer: 50 mM phosphate buffer (pH 7.4) containing 5 mM MgCl₂.
-
COMT Enzyme Solution: Diluted COMT enzyme preparation (e.g., tissue homogenate or recombinant enzyme) in assay buffer.
-
Catechol Substrate Solution: Catechol substrate (e.g., 3,4-dihydroxybenzoic acid) dissolved in assay buffer.
-
[³H]-SAM Solution: S-adenosyl-L-[methyl-³H]methionine of a known specific activity, diluted in assay buffer.
-
(Optional) Inhibitor Solutions: Serially dilute test compounds in the appropriate solvent.
-
Stop Solution: e.g., 1 M HCl.
-
Extraction Solvent: e.g., a mixture of isoamyl alcohol and toluene.
-
Scintillation Cocktail.
2. Assay Procedure:
-
In microcentrifuge tubes, combine the following:
-
Assay Buffer
-
COMT Enzyme Solution
-
Catechol Substrate Solution
-
(Optional) Inhibitor Solution or vehicle
-
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the [³H]-SAM Solution.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding the Stop Solution.
-
Add the Extraction Solvent, vortex thoroughly, and centrifuge to separate the phases. The radiolabeled methylated product will partition into the organic phase.
-
Transfer a known volume of the organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add Scintillation Cocktail to the vial.
3. Data Analysis:
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [³H]-SAM.
-
For inhibitor studies, calculate the percent inhibition for each concentration and determine the IC50 value.
Conclusion: Choosing the Right Assay for Your Needs
Both the this compound fluorescent assay and the radiometric COMT assay are powerful tools for measuring COMT activity.
The This compound assay stands out for its high-throughput capability, safety, and ease of use . Its continuous nature allows for kinetic studies with ease. The non-radioactive format simplifies experimental setup and waste disposal, making it an attractive option for large-scale screening campaigns and routine enzyme activity measurements.
The radiometric assay , while having a lower throughput and requiring specialized handling of radioactive materials, remains a gold standard for sensitivity and has been extensively validated over decades . It is a robust and reliable method, particularly for detailed mechanistic studies and when the highest sensitivity is required.
Ultimately, the choice between these two assays will depend on the specific research question, available instrumentation, and desired throughput. For laboratories focused on drug discovery and high-throughput screening, the this compound assay offers significant advantages in terms of efficiency and safety. For researchers conducting in-depth kinetic and mechanistic studies, the radiometric assay remains a highly valuable and sensitive option.
References
- 1. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Catechol-O-Methyltransferase (COMT) Activity Assays: 3-Benzothiazole-daphnetin vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Benzothiazole-daphnetin (3-BTD) and other fluorescent probes for monitoring the activity of Catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamine neurotransmitters and drugs. This document aims to assist researchers in selecting the most suitable fluorescent probe for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and visual representations of key processes.
Introduction to COMT and the Role of Fluorescent Probes
Catechol-O-methyltransferase (COMT) is a critical enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate. This enzymatic reaction is fundamental in the metabolism of neurotransmitters like dopamine, epinephrine, and norepinephrine, as well as catechol-containing drugs. Consequently, COMT is a significant target in the development of therapeutics for neurological and psychiatric disorders.
Fluorescent probes are invaluable tools for studying COMT activity and for high-throughput screening of potential inhibitors. These probes are catechol-containing molecules that, upon methylation by COMT, exhibit a change in their fluorescent properties. This change, typically an increase in fluorescence intensity, allows for the real-time monitoring of enzyme kinetics and the quantification of inhibitor potency.
Performance Comparison of Fluorescent COMT Probes
The selection of an appropriate fluorescent probe is crucial for the accuracy and sensitivity of a COMT activity assay. The ideal probe should exhibit a significant change in fluorescence upon methylation, possess favorable photophysical properties, and demonstrate suitable kinetic parameters as a COMT substrate. This section compares the performance of 3-Benzothiazole-daphnetin with two common alternative fluorescent probes: esculetin (B1671247) and scopoletin.
| Property | 3-Benzothiazole-daphnetin (this compound) | Esculetin | Scopoletin |
| Excitation Wavelength (λex) | ~390 nm | ~370 nm | ~360-430 nm |
| Emission Wavelength (λem) | ~510 nm | ~460 nm (methylated product) | ~450-460 nm |
| Quantum Yield (Φ) | Data not available | Data not available | Data not available |
| Molar Extinction Coefficient (ε) | Data not available | Data not available | Data not available |
| Stokes Shift | ~120 nm | ~90 nm | ~30-100 nm |
| Michaelis Constant (Km) | Data not available | ~1 µM[1] | Data not available |
| Maximum Velocity (Vmax) | Data not available | Data not available | Data not available |
Note: The lack of publicly available data for the quantum yield and molar extinction coefficient of 3-Benzothiazole-daphnetin, as well as comprehensive kinetic data for all three probes, highlights a significant gap in the literature and makes a direct, quantitative comparison challenging. The provided Km for esculetin is from a study on rat liver COMT and may vary with the enzyme source.[1]
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by COMT and the general workflow for an inhibitor screening assay are depicted below.
Experimental Protocols
The following are detailed protocols for performing a COMT activity assay using a fluorescent probe. These protocols can be adapted for 3-Benzothiazole-daphnetin, esculetin, or scopoletin, with adjustments to the excitation and emission wavelengths.
Materials and Reagents
-
Recombinant human COMT (soluble or membrane-bound)
-
Fluorescent probe (3-Benzothiazole-daphnetin, esculetin, or scopoletin)
-
S-adenosyl-L-methionine (SAM)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities
Preparation of Reagents
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4, containing 5 mM MgCl₂ and 1 mM DTT. Prepare fresh and keep on ice.
-
COMT Enzyme Solution: Dilute recombinant human COMT to the desired final concentration (e.g., 1-5 µg/mL) in cold Assay Buffer. Keep on ice. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Fluorescent Probe Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the fluorescent probe in DMSO.
-
SAM Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of SAM in water. Prepare fresh daily and keep on ice.
-
Test Compound Plate: Prepare a serial dilution of test compounds in the appropriate solvent (e.g., DMSO) in a separate 96-well plate.
Assay Procedure for COMT Inhibition Screening
-
Dispense Reagents:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Test compound solution (e.g., 1 µL of a 100x stock) or vehicle control (DMSO).
-
Fluorescent probe working solution (to achieve a final concentration near its Km, if known).
-
COMT enzyme solution.
-
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 5-10 minutes at 37°C to allow the test compounds to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the SAM working solution to each well.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Kinetic Assay: Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for a period of 30-60 minutes.
-
Endpoint Assay: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) and then stop the reaction (e.g., by adding a strong acid or base) before measuring the final fluorescence intensity.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of COMT inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Discussion and Conclusion
3-Benzothiazole-daphnetin offers a promising scaffold for a fluorescent COMT probe, exhibiting a large Stokes shift which is advantageous in minimizing background fluorescence. However, the current lack of comprehensive photophysical and kinetic data for this compound makes a direct performance comparison with established probes like esculetin challenging.
For researchers selecting a fluorescent probe for COMT assays, the following should be considered:
-
Assay Objective: For high-throughput screening of large compound libraries, a probe with a robust signal-to-background ratio and minimal interference from test compounds is essential.
-
Instrumentation: The availability of a microplate reader with appropriate filter sets or monochromators for the chosen probe's excitation and emission wavelengths is a prerequisite.
-
Data Requirements: For detailed kinetic studies and mechanism of action analysis, a probe with well-characterized kinetic parameters (Km and Vmax) is necessary.
Further characterization of the photophysical properties and enzymatic kinetics of 3-Benzothiazole-daphnetin is warranted to fully assess its potential as a superior fluorescent probe for COMT research. In the interim, esculetin remains a viable and characterized option, albeit with known limitations regarding potential interference from fluorescent compounds. The choice of probe should be guided by the specific requirements of the experiment and validated accordingly.
References
A Comparative Guide to the Specificity and Selectivity of COMT Inhibitors Utilizing the Fluorescent Probe 3-BTD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established Catechol-O-Methyltransferase (COMT) inhibitors, focusing on their inhibitory potency. The data presented is primarily derived from enzymatic assays utilizing 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD), a highly selective fluorescent probe for COMT. While this compound itself is a substrate for COMT and not an inhibitor, its unique properties allow for precise and high-throughput screening of potential therapeutic compounds targeting this key enzyme.
Introduction to this compound as a COMT Probe
This compound is a fluorogenic substrate for COMT. Upon methylation by COMT, it is converted to a highly fluorescent product, allowing for the sensitive and continuous monitoring of enzyme activity. The high selectivity of this compound for COMT makes it an excellent tool for in vitro assays to determine the potency of COMT inhibitors with minimal off-target interference.
Quantitative Comparison of COMT Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized COMT inhibitors. These values were determined using a COMT inhibition assay with this compound as the substrate. Lower IC50 values indicate higher potency.
| Compound | Type | IC50 (nM) for COMT | Reference |
| 3,5-Dinitrocatechol | Reference Inhibitor | ~12 | [1] |
| Tolcapone (B1682975) | Clinically Used | ~773 | [2] |
| Entacapone (B1671355) | Clinically Used | ~10-160 | [3] |
| Opicapone | Clinically Used | Data not available in direct comparison |
Note: IC50 values can vary depending on experimental conditions. The data presented here is for comparative purposes.
Experimental Protocol: COMT Inhibition Assay using this compound
A detailed understanding of the experimental methodology is crucial for the interpretation of comparative data. Below is a generalized protocol for determining the IC50 of a test compound against COMT using this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COMT.
Materials:
-
Recombinant human COMT enzyme
-
This compound (substrate)
-
S-adenosyl-L-methionine (SAM) (co-factor)
-
Test compound (inhibitor)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Microplate reader with fluorescence detection capabilities
Workflow:
Caption: Experimental workflow for determining the IC50 of COMT inhibitors using a this compound-based fluorescence assay.
Specificity and Selectivity of COMT Inhibitors
The clinical utility of a COMT inhibitor is not only determined by its potency but also by its selectivity. Off-target inhibition can lead to undesirable side effects.
-
Tolcapone , for instance, is a potent inhibitor but is known to have off-target effects, including potential hepatotoxicity.
-
Entacapone is generally considered to have a better safety profile with more peripheral action.
-
Opicapone is a newer generation inhibitor designed for improved selectivity and duration of action.
Signaling Pathway Context
COMT plays a crucial role in the metabolism of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. In the context of Parkinson's disease, inhibition of peripheral COMT is a key therapeutic strategy.
Caption: Simplified pathway of Levodopa metabolism and the site of action for COMT inhibitors.
By inhibiting COMT, these drugs prevent the conversion of levodopa to 3-O-methyldopa in the periphery, thereby increasing the bioavailability of levodopa to the brain where it is converted to dopamine.
Conclusion
The fluorescent probe this compound provides a robust and highly selective platform for the quantitative assessment of COMT inhibitors. The comparative data on inhibitory potencies, coupled with a clear understanding of the experimental methodologies, is essential for researchers in the field of drug discovery and development. While direct inhibitory data for this compound is not applicable as it functions as a substrate, its utility in characterizing and comparing true inhibitors like tolcapone and entacapone is invaluable. Future research should focus on generating comprehensive selectivity profiles for all clinically relevant COMT inhibitors under standardized assay conditions to allow for more direct and informative comparisons.
References
Comparative Guide to the Enzymatic Cross-Reactivity of 3-BTD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic cross-reactivity of 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD), a fluorescent probe designed for the sensitive and selective detection of catechol-O-methyltransferase (COMT) activity. The information presented herein is based on available experimental data to guide researchers in the application of this tool.
Overview of this compound and its Primary Target: COMT
This compound is a fluorogenic substrate for catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamines, such as dopamine, epinephrine, and norepinephrine. Upon methylation by COMT, this compound is converted to a highly fluorescent product, allowing for the real-time monitoring of enzyme activity. The high selectivity of this compound for COMT is a critical attribute for its use in complex biological systems.
Cross-Reactivity Profile of this compound
Experimental evidence strongly indicates a high degree of selectivity of this compound for catechol-O-methyltransferase. In a study evaluating fourteen different fluorescent probes against a panel of Arabidopsis O-methyltransferases, this compound exhibited high selectivity for the intended target enzymes.[1]
Furthermore, in a complex biological matrix, specifically U87-MG S9 cell lysates, the enzymatic kinetics of this compound methylation were found to be nearly identical to those observed with purified recombinant human COMT.[1] This suggests that within a cellular environment containing a multitude of enzymes, COMT is the predominant enzyme responsible for the metabolism of this compound.
While a comprehensive screening of this compound against a broad panel of unrelated enzyme classes (e.g., kinases, proteases, phosphatases) is not extensively documented in publicly available literature, the existing data points towards a low likelihood of significant off-target activity. The structural features of this compound, a substituted coumarin (B35378), are not typically associated with broad-spectrum enzyme inhibition. However, some coumarin derivatives have been reported to inhibit other enzymes such as tyrosinase and dipeptidyl peptidase III. It is important to note that the specific substitutions on the this compound molecule are key to its selectivity for COMT.
Quantitative Data on this compound and COMT Interaction
The following table summarizes the kinetic parameters of this compound with human soluble COMT (S-COMT), highlighting its high affinity and catalytic efficiency.
| Enzyme Source | Substrate | Km (μM) | Vmax (relative units) | Reference |
| Recombinant Human S-COMT | This compound | 0.02 - 5.0 (concentration range tested) | Not explicitly stated | [2] |
| U87-MG S9 Lysate | This compound | Near-identical to recombinant COMT | Not explicitly stated | [1] |
Experimental Protocols
Determination of COMT Activity using this compound
This protocol is adapted from a study on the inhibition of human S-COMT.[2]
Materials:
-
Recombinant human S-COMT (2.0 μg/mL)
-
Magnesium Chloride (MgCl2) (5 mM)
-
Dithiothreitol (DTT) (1 mM)
-
S-adenosyl-L-methionine (SAM) (200 μM)
-
This compound (2 μM)
-
Phosphate buffered saline (PBS), pH 7.4 (50 mM)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing recombinant human S-COMT, MgCl2, DTT, and this compound in PBS buffer in a final volume of 200 μL.
-
To test for inhibition, add varying concentrations of the test compound to the reaction mixture. A 10-point, 2-fold dilution series is recommended.
-
Pre-incubate the reaction mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding 10 μL of SAM solution.
-
Incubate the reaction at 37°C for 6 minutes.
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
For inhibitor screening, calculate the IC50 values from the concentration-response curves.
Visualizing the Process
COMT Catalyzed Methylation of this compound
Caption: Enzymatic conversion of this compound by COMT.
Experimental Workflow for Assessing Cross-Reactivity
References
A Comparative Guide to Biotinidase (BTD) Assays: Evaluating Reproducibility and Reliability
For researchers, scientists, and drug development professionals, selecting the appropriate assay is paramount for generating robust and reliable data. This guide provides a detailed comparison of common biotinidase (BTD) assays, focusing on their reproducibility and reliability, supported by experimental data and detailed protocols.
Biotinidase is a crucial enzyme responsible for recycling the vitamin biotin (B1667282), a cofactor essential for several metabolic processes.[1][2] Deficiency in BTD can lead to serious neurological and cutaneous abnormalities.[1][3] Accurate and reliable measurement of BTD activity is therefore critical for newborn screening and clinical diagnosis.[1][4] This guide compares the three primary methods for quantifying BTD activity: colorimetric, fluorometric, and High-Performance Liquid Chromatography (HPLC)-based assays.
Quantitative Performance Comparison
The selection of a BTD assay often depends on a trade-off between throughput, cost, sensitivity, and specificity. The following table summarizes the key performance metrics for the three major assay types.
| Parameter | Colorimetric Assay | Fluorometric Assay | HPLC-Based Assay |
| Principle | Measures the color change resulting from the enzymatic cleavage of a synthetic substrate.[2][5] | Measures the fluorescence generated from the enzymatic cleavage of a fluorogenic substrate.[1][6][7] | Separates and quantifies the product of enzymatic cleavage from the reaction mixture.[2][5] |
| Sensitivity | Lower | Higher[6][7][8][9] | High |
| Specificity | Lower (prone to interference from aromatic amines)[2][5] | Higher[6][7] | Highest (eliminates interference)[2][5] |
| Precision (CV%) | <10.0% (between-assay)[5] | 5.6% (DBS), 4.86% (serum)[1] | <10.0% (between-assay)[5] |
| Accuracy (Correlation) | Good (R² = 0.9963 with HPLC)[5] | Excellent (r = 0.98 with proficiency specimens)[1] | Excellent (r = 0.97 with proficiency specimens)[1] |
| Throughput | High | High | Lower |
| Cost | Low[8] | Higher substrate cost[8] | High (instrumentation) |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experimental results. Below are outlines of the typical experimental protocols for each BTD assay type.
1. Colorimetric Assay
This method is widely used for newborn screening due to its simplicity and low cost.[8]
-
Sample Preparation: Dried blood spots (DBS) or serum samples are used.[1][10]
-
Reaction Mixture: The sample is incubated with a buffered solution containing the artificial substrate N-biotinyl-p-aminobenzoic acid (B-PABA).[1][2]
-
Enzymatic Reaction: Biotinidase in the sample cleaves B-PABA, releasing p-aminobenzoic acid (PABA).[1][2]
-
Color Development: The liberated PABA undergoes a diazotization reaction, typically involving the addition of sodium nitrite, followed by ammonium (B1175870) sulfamate (B1201201) and then N-(1-Naphthyl)ethylenediamine, to produce a colored azo dye.[2]
-
Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the color is proportional to the BTD activity.
2. Fluorometric Assay
This assay offers higher sensitivity and specificity compared to the colorimetric method.[6][7][8]
-
Sample Preparation: Dried blood spots (DBS) or plasma samples are typically used.[1][6]
-
Reaction Mixture: The sample is incubated with a fluorogenic substrate, such as biotinyl-6-aminoquinoline (B1208879) (B-6-AQ).[1][3]
-
Enzymatic Reaction: BTD cleaves the substrate, releasing the fluorescent product 6-aminoquinoline (B144246) (6-AQ).[1]
-
Measurement: The fluorescence of the solution is measured using a fluorometer. The fluorescence intensity is directly proportional to the BTD activity.
3. HPLC-Based Assay
This method provides the highest specificity and is often used as a confirmatory or second-tier test.[2][5]
-
Sample Preparation: Serum samples are typically used.[2]
-
Reaction Mixture: The serum is incubated with the substrate B-PABA.[2]
-
Enzymatic Reaction: BTD cleaves B-PABA to release PABA.[2]
-
Sample Processing: The reaction is stopped, often by protein precipitation with an acid like trichloroacetic acid.[1][2]
-
Chromatographic Separation: The reaction mixture is injected into an HPLC system. The components are separated on a column.
-
Detection and Quantification: The amount of PABA is quantified using a detector (e.g., fluorescence or UV). A standard curve is used to determine the concentration of PABA, which corresponds to the BTD activity.[2][5]
Visualizing the Process
Biotinidase Signaling Pathway
The following diagram illustrates the fundamental role of biotinidase in the biotin cycle.
Caption: The biotin cycle and the central role of biotinidase.
Experimental Workflow for Assay Comparison
This diagram outlines a logical workflow for comparing the reliability and reproducibility of different BTD assays.
Caption: Workflow for comparing BTD assay performance.
References
- 1. Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate determination of Biotinidase activity in serum by HPLC and its utilization as second tier test for the confirmation of initial positive newborn screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recovery of enzyme activity in biotinidase deficient individuals during early childhood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinidase Deficiency | Choose the Right Test [arupconsult.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Spectrophotometric and Fluorimetric Methods in Evaluation of Biotinidase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. view-health-screening-recommendations.service.gov.uk [view-health-screening-recommendations.service.gov.uk]
- 9. High Incidence of Partial Biotinidase Deficiency in the First 3 Years of a Regional Newborn Screening Program in Italy [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Quantitative Showdown: 3-BTD Chemical Probes Versus Antibody-Based Methods in Protein Analysis
In the dynamic fields of life sciences and drug development, the precise quantification of proteins and their modifications is paramount. Researchers have a diverse toolkit at their disposal, with antibody-based methods like ELISA and Western Blotting being mainstays for decades. However, the emergence of chemical probes, such as the benzothiazine-based probe (BTD) for S-sulfenylation, offers a powerful alternative for studying specific protein post-translational modifications (PTMs). This guide provides an objective, data-driven comparison of 3-BTD and antibody-based methods, empowering researchers to select the optimal strategy for their quantitative proteomics needs.
At a Glance: Quantitative Performance Comparison
The choice between this compound and antibody-based methods hinges on the specific research question, balancing the need for discovering and quantifying novel modification sites against the targeted quantification of a known protein. The following table summarizes the key quantitative differences between these approaches.
| Feature | This compound-based Chemoproteomics | Antibody-Based Methods (ELISA & Western Blot) |
| Analyte | S-sulfenylated proteins (a specific PTM) | Specific proteins or antigens |
| Quantification | Relative and absolute quantification of modification sites | ELISA: Quantitative[1]; Western Blot: Semi-quantitative |
| Sensitivity | High; can detect transient modifications.[2][3] Requires lower sample input than older probes.[4] | ELISA: High (picogram to nanogram range)[1]; Western Blot: Lower than ELISA. |
| Specificity | High for S-sulfenic acid.[4] | High, dependent on antibody quality.[5][6] |
| Throughput | High-throughput for global analysis of the "sulfenylome".[2][4] | ELISA: High-throughput (96-well plates); Western Blot: Low throughput. |
| Scope | Global, site-specific identification and quantification of S-sulfenylation.[2][7][8] | Targeted detection of a specific protein. |
| Multiplexing | Inherently multiplexed by mass spectrometry. | ELISA: Possible with specific platforms[9]; Western Blot: Possible with fluorescent antibodies.[9] |
Delving Deeper: Methodologies and Workflows
Understanding the experimental protocols is crucial for appreciating the strengths and limitations of each method. Below are detailed workflows for both this compound-based chemoproteomics and standard antibody-based assays.
This compound-Based Chemoproteomic Workflow for S-Sulfenylation Analysis
The this compound probe is a powerful tool for the global and site-specific quantification of protein S-sulfenylation. The workflow combines chemical labeling with mass spectrometry.[2][7]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RKO cells) and treat with or without an oxidant (e.g., H₂O₂) to induce S-sulfenylation.[7]
-
In Vitro or In Situ Labeling: Lyse the cells and incubate the lysate with the BTD probe (in vitro) or incubate living cells with the cell-permeable BTD probe (in situ) to selectively label S-sulfenylated proteins.[3][7]
-
Protein Digestion: Digest the BTD-labeled proteome into tryptic peptides.[7]
-
Isotopic Labeling and Enrichment: Tag the peptides from the control and treated samples with light and heavy azido-biotin tags, respectively, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction ("click chemistry"). These tags often contain a photocleavable linker.[7]
-
Affinity Purification: Combine the labeled peptide samples and enrich the biotinylated peptides using streptavidin beads.[7]
-
Elution: Release the captured peptides from the beads, for instance, by UV light-induced cleavage of the photocleavable linker.[7]
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the S-sulfenylated sites.[2][7]
Antibody-Based Quantification: ELISA and Western Blot
Antibody-based methods are highly specific for their target protein and are widely used for validation and routine quantification.
ELISA is a plate-based assay ideal for high-throughput, quantitative analysis of a specific protein in a sample.[1]
Experimental Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific to the protein of interest.
-
Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.
-
Sample Incubation: Add the samples containing the protein of interest to the wells. The capture antibody will bind the protein.
-
Detection Antibody: Add a second, detection antibody that also binds to the protein at a different epitope. This antibody is typically conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
Signal Detection: Measure the signal using a plate reader. The signal intensity is proportional to the amount of protein in the sample.
Western blotting is a technique used to detect and semi-quantify a specific protein in a complex mixture after separation by size.
Experimental Protocol:
-
Sample Preparation: Lyse cells or tissues to extract proteins.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.
-
Signal Detection: Add a chemiluminescent or colorimetric substrate and detect the signal using an imaging system. The band intensity provides a semi-quantitative measure of the protein.
Conclusion: A Symbiotic Relationship in Quantitative Proteomics
The this compound chemical probe method and antibody-based assays are not mutually exclusive but rather complementary tools in the researcher's arsenal. The BTD-based approach excels in the discovery and global, site-specific quantification of a particular post-translational modification, S-sulfenylation, offering a broad, unbiased view of cellular redox signaling. In contrast, antibody-based methods like ELISA and Western Blotting provide highly specific and, in the case of ELISA, highly sensitive quantification of a known protein target.
For researchers venturing into the landscape of a specific PTM, a BTD-based chemoproteomic screen can unveil novel targets and their dynamics. Subsequently, the development of specific antibodies against these modified proteins would enable their validation and routine, high-throughput quantification using traditional immunoassays. By understanding the quantitative strengths and experimental workflows of each method, scientists can strategically design their experiments to gain deeper insights into the complex world of the proteome.
References
- 1. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-Wide Analysis of Cysteine S-Sulfenylation Using a Benzothiazine-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. integra-biosciences.com [integra-biosciences.com]
A Head-to-Head Comparison: The Advantages of 3-BTD in Catechol-O-Methyltransferase (COMT) Assays
For researchers, scientists, and drug development professionals, the accurate measurement of Catechol-O-Methyltransferase (COMT) activity is crucial for advancing our understanding of neurobiology and developing novel therapeutics for a range of neurological and psychiatric disorders. While traditional COMT assays have been the mainstay for decades, the emergence of the fluorescent probe, 3-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d-tartrate (3-BTD), offers a paradigm shift in how we approach COMT activity measurement. This guide provides an objective comparison of the this compound assay with traditional methods, supported by experimental data and detailed protocols to inform your research decisions.
Catechol-O-methyltransferase is a key enzyme in the metabolic inactivation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2] Its role in various physiological and pathological processes makes it a significant target for drug discovery. The ideal assay for COMT activity should be sensitive, specific, reliable, and amenable to the specific needs of the research, whether it be for detailed kinetic studies or high-throughput screening of potential inhibitors.
The Rise of a Fluorescent Probe: Introducing this compound
The this compound assay is a fluorescence-based method that utilizes a novel probe, this compound, which is a non-fluorescent molecule that becomes highly fluorescent upon methylation by COMT. This reaction provides a direct and sensitive measure of enzyme activity.
Traditional COMT Assays: A Brief Overview
Traditional methods for measuring COMT activity have largely relied on three main principles:
-
Radiochemical Assays: These assays typically use a radiolabeled methyl donor, S-adenosyl-L-methionine ([³H]-SAM or [¹⁴C]-SAM), and measure the incorporation of the radiolabel into the methylated product.[3][4]
-
High-Performance Liquid Chromatography (HPLC)-Based Assays: These methods involve the separation of the reaction substrate and its methylated product by HPLC, followed by detection using various methods, including UV/Vis spectrophotometry, electrochemical detection, or fluorescence detection.[1][5]
-
Colorimetric Assays: These assays rely on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the COMT activity. These methods are generally less sensitive and specific.[1]
Quantitative Performance: this compound vs. Traditional Assays
The primary advantages of the this compound assay lie in its superior sensitivity and suitability for high-throughput applications. Below is a comparative summary of key performance metrics.
| Feature | This compound Assay | Radiochemical Assay | HPLC-Based Assay | Colorimetric Assay |
| Principle | Fluorescence | Radioactivity | Chromatography | Absorbance |
| Limit of Detection (LOD) | High sensitivity (pmol range) | High sensitivity (pmol range)[3] | Moderate to high sensitivity (pmol to nmol range)[1] | Low sensitivity |
| Dynamic Range | Wide | Wide, but dependent on specific activity of radiolabel | Generally wide, dependent on detector[6] | Narrow |
| Throughput | High (microplate format) | Low to medium | Low | Medium |
| Cost per Sample | Moderate | High (due to radiolabeled reagents and disposal) | High (instrumentation and solvent costs) | Low |
| Safety Concerns | Minimal | Use of radioactive materials | Solvent handling and disposal | Minimal |
| Ease of Use | Simple, "mix-and-read" format | Requires specialized handling and disposal of radioactive waste | Technically demanding, requires expertise | Relatively simple |
Delving into the Details: Experimental Protocols
To provide a practical understanding, detailed methodologies for the this compound assay and the most common traditional assays are outlined below.
This compound Fluorescence-Based COMT Assay Protocol
This protocol is adapted for a 96-well microplate format, ideal for high-throughput screening.
Materials:
-
Recombinant human COMT enzyme
-
This compound solution (in DMSO)
-
S-adenosyl-L-methionine (SAM)
-
Magnesium chloride (MgCl₂)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
Microplate reader with fluorescence detection (Excitation: ~390 nm, Emission: ~520 nm)
-
Black, clear-bottom 96-well microplates
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, MgCl₂ (final concentration ~1-2 mM), and SAM (final concentration ~100-200 µM).
-
Dispense Reagent Mix: Add the reagent mix to each well of the 96-well plate.
-
Add Inhibitor (Optional): For inhibitor screening, add various concentrations of the test compound to the wells. Add the same volume of vehicle (e.g., DMSO) to control wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add this compound solution to each well to initiate the enzymatic reaction (final concentration ~1-5 µM).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (from wells without enzyme or with a potent inhibitor) from all readings. COMT activity is proportional to the increase in fluorescence.
Traditional Radiochemical COMT Assay Protocol
This protocol describes a classic method for measuring COMT activity using a radiolabeled methyl donor.
Materials:
-
COMT enzyme source (e.g., tissue homogenate, purified enzyme)
-
Catechol substrate (e.g., dopamine, norepinephrine)
-
Radiolabeled S-adenosyl-L-methionine ([³H]-SAM or [¹⁴C]-SAM)
-
Magnesium chloride (MgCl₂)
-
Assay buffer (e.g., phosphate buffer, pH 7.6)
-
Stop solution (e.g., borate (B1201080) buffer, pH 10)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, MgCl₂ (final concentration ~6 mM), and the catechol substrate.
-
Add Enzyme: Add the COMT enzyme solution to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding radiolabeled SAM.
-
Incubation: Incubate the reaction tubes in a shaking water bath at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Extraction: Extract the radiolabeled methylated product into an organic solvent (e.g., a mixture of toluene (B28343) and isoamyl alcohol). The unreacted [³H]-SAM remains in the aqueous phase.
-
Scintillation Counting: Transfer an aliquot of the organic phase containing the product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the [³H]-SAM and the measured counts per minute (CPM).
Traditional HPLC-Based COMT Assay Protocol
This protocol outlines a general procedure for measuring COMT activity using HPLC with UV detection.
Materials:
-
COMT enzyme source
-
Catechol substrate (e.g., norepinephrine)
-
S-adenosyl-L-methionine (SAM)
-
Magnesium chloride (MgCl₂)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Stop solution (e.g., perchloric acid)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)[5]
Procedure:
-
Enzymatic Reaction: Perform the enzymatic reaction as described in the radiochemical assay protocol (steps 1-4), but using non-radiolabeled SAM.
-
Stop Reaction: Terminate the reaction by adding the stop solution (e.g., perchloric acid) to precipitate the protein.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Sample Injection: Inject a filtered aliquot of the supernatant into the HPLC system.
-
Chromatographic Separation: Separate the substrate and the methylated product on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Detection: Detect the substrate and product by monitoring the absorbance at a specific wavelength (e.g., 280 nm).
-
Data Analysis: Quantify the amount of product formed by comparing its peak area to a standard curve of the pure methylated product.
Visualizing the Processes: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the COMT signaling pathway and the experimental workflows of the different assay types.
COMT enzymatic reaction pathway.
Comparison of experimental workflows.
Conclusion: Choosing the Right Assay for Your Research
The this compound assay represents a significant advancement in the field of COMT research, offering a highly sensitive, high-throughput, and non-radioactive alternative to traditional methods. Its simple "mix-and-read" format makes it particularly well-suited for large-scale inhibitor screening campaigns in drug discovery.
However, the choice of assay ultimately depends on the specific research question and available resources. For detailed kinetic studies or when using native substrates is paramount, HPLC-based methods remain a valuable tool. Radiochemical assays, despite their safety and disposal considerations, still offer excellent sensitivity and are a valid option for certain applications. Colorimetric assays, while less sensitive, can be a cost-effective choice for preliminary or educational experiments.
By understanding the advantages and limitations of each method, researchers can select the most appropriate tool to accelerate their discoveries in the critical field of catecholamine metabolism and neuropharmacology.
References
- 1. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selfhacked.com [selfhacked.com]
- 3. Determination of catechol-O-methyltransferase activity in brain tissue by high-performance liquid chromatography with on-line radiochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiochemical high-performance liquid chromatographic assay for the determination of catechol O-methyltransferase activity towards various substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a HPLC electrochemical detection method to measure COMT activity as a tool in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic ranges of detection-coupled assays and their effect on IC(50) measurements for inhibition of enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Potential of 3-Benzothiazole-daphnetin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the exploration of novel therapeutic compounds is a continuous endeavor. 3-Benzothiazole-daphnetin, a synthetic derivative of the natural coumarin (B35378) daphnetin (B354214), has emerged as a molecule of interest. This guide provides a comprehensive comparison of 3-Benzothiazole-daphnetin with its parent compound and other alternatives, focusing on its limitations and potential applications. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Unveiling the Profile of 3-Benzothiazole-daphnetin
3-Benzothiazole-daphnetin is a hybrid molecule that combines the structural features of daphnetin, a coumarin known for its diverse pharmacological activities, and benzothiazole (B30560), a heterocyclic moiety recognized for its presence in various bioactive compounds. The primary rationale behind its synthesis is to potentially enhance or modify the therapeutic properties of daphnetin.
Limitations and Comparative Performance
Antioxidant Activity: A Quantitative Comparison
The most well-characterized activity of 3-Benzothiazole-daphnetin is its ability to scavenge free radicals. However, studies indicate that the introduction of the benzothiazole group at the C-3 position of daphnetin slightly reduces its antioxidant activity compared to the parent molecule. The catechol group (the two adjacent hydroxyl groups) on the daphnetin scaffold is considered crucial for its antioxidant capacity.
Below is a summary of the comparative antioxidant activity of 3-Benzothiazole-daphnetin and related compounds.
| Compound | DPPH Radical Scavenging (EC50 in µM) | ABTS+ Radical Scavenging (EC50 in µM) | Ferric Reducing Antioxidant Power (FRAP) (TEAC) |
| 3-Benzothiazole-daphnetin | 50.11 | 80.34 | 2.13 |
| Daphnetin | 46.20 | 75.85 | 2.50 |
| 4-Carboxymethyl daphnetin | 31.38 | 72.38 | 3.05 |
| Trolox (Standard) | 53.16 | 88.14 | 1.00 |
Data sourced from "Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents". TEAC = Trolox Equivalent Antioxidant Capacity.
The data clearly demonstrates that while 3-Benzothiazole-daphnetin possesses notable antioxidant activity, it is slightly less potent than daphnetin and significantly less potent than the 4-carboxymethyl daphnetin derivative in the assays conducted.
Potential Therapeutic Applications: An Extrapolation from Parent Compounds
Given the limited specific data on 3-Benzothiazole-daphnetin, its potential for other therapeutic applications is largely inferred from the known activities of daphnetin and the general properties of benzothiazole-containing compounds.
Anticancer Potential
Daphnetin has demonstrated anticancer effects in various cancer cell lines by modulating key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and Wnt/β-catenin, leading to the induction of apoptosis and inhibition of cell proliferation.[1] Benzothiazole derivatives are also widely recognized for their anticancer properties.[2] Therefore, it is plausible that 3-Benzothiazole-daphnetin may exhibit anticancer activity, but this requires experimental validation.
Anti-inflammatory Properties
Daphnetin is known to possess significant anti-inflammatory properties, primarily by inhibiting the NF-κB signaling pathway.[3] This pathway is a critical regulator of inflammatory responses. The potential of 3-Benzothiazole-daphnetin as an anti-inflammatory agent warrants investigation.
Kinase Inhibition
Daphnetin has been identified as a protein kinase inhibitor, showing activity against epidermal growth factor receptor (EGFR), protein kinase A (PKA), and protein kinase C (PKC).[4] The benzothiazole scaffold is also a common feature in many kinase inhibitors.[5] This suggests that 3-Benzothiazole-daphnetin could be a candidate for kinase inhibition, a key strategy in cancer therapy.
Signaling Pathways of the Parent Compound: Daphnetin
The therapeutic effects of daphnetin are attributed to its modulation of several critical signaling pathways. Understanding these pathways provides a foundation for investigating the mechanism of action of its derivatives.
References
- 1. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antioxidant and Anticancer Activity of New Coumarin Derivatives Linked with Thiazole, Isoxazole or Pyrazole Moiety | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 3-Substituted-1,2,3-Benzotriazin-4(3H)-ones: A Performance Comparison in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 3-substituted-1,2,3-benzotriazin-4(3H)-ones (3-BTDs) reveals a versatile scaffold with significant potential in targeting a range of enzymes implicated in cancer, inflammation, and viral latency. This guide provides a comparative overview of their performance, supported by experimental data, to inform future drug discovery and development efforts.
The 1,2,3-benzotriazin-4(3H)-one core structure has emerged as a privileged scaffold in medicinal chemistry, with substitutions at the 3-position giving rise to a diverse array of biological activities.[1][2] These compounds have been investigated as inhibitors of various enzymes, including poly (ADP-ribose) polymerase (PARP), leukotriene A4 hydrolase (LTA4H), and Src kinases, as well as agents to reverse HIV latency.[1][3][4] This comparison guide synthesizes available data to provide a clearer picture of the structure-activity relationships and therapeutic potential of this promising class of molecules.
Comparative Performance of 3-BTD Derivatives
The efficacy of this compound derivatives is highly dependent on the nature of the substituent at the 3-position, which influences the compound's binding affinity and selectivity for its target enzyme. The following table summarizes key performance data for a selection of this compound analogs from various studies.
| Compound ID | Target | IC50 / % Inhibition | Cell Line / Assay Conditions | Reference |
| IV-16 | LTA4H aminopeptidase | IC50 = 1.30 ± 0.20 μmol/L | In vitro enzyme assay | [1][5] |
| IV-16 | Cell Proliferation | Similar to bestatin | THP1 human AML cell line | [1][5] |
| Various Analogs | Src Kinase | (QSAR model developed) | 72 molecules analyzed | [4] |
| Various Analogs | HIV Latency Reversal | (Identified 3 active analogs) | Primary cell model of latency | [3] |
Key Signaling Pathways and Experimental Workflows
To better visualize the mechanisms of action and experimental approaches used to evaluate this compound compounds, the following diagrams have been generated.
Experimental Protocols
The following methodologies are representative of the experimental protocols used in the cited studies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 3-Substituted-1,2,3-benzotriazin-4(3H)-ones
A common route to synthesize the 1,2,3-benzotriazin-4(3H)-one scaffold involves the diazotization of 2-aminobenzamides.[1][6][7]
-
Starting Material Preparation : Substituted anthranilamides are used as the initial precursors.[1]
-
Diazotization : The anthranilamide is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid), at low temperatures (0-5 °C).
-
Cyclization : The resulting diazonium salt undergoes intramolecular cyclization to form the 1,2,3-benzotriazin-4(3H)-one ring.
-
N-Alkylation/Arylation : The 3-position of the benzotriazinone ring is then substituted by reacting it with an appropriate alkyl or aryl halide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone (B3395972) or DMF).[1]
-
Purification : The final products are purified using standard techniques such as recrystallization or column chromatography.
In Vitro Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized this compound compounds against their target enzymes is typically evaluated using in vitro assays.[1][5][8]
-
Reagents and Materials :
-
Purified recombinant human enzyme (e.g., LTA4H, PARP1).
-
Fluorogenic or chromogenic substrate specific to the enzyme.
-
Assay buffer (composition varies depending on the enzyme).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Positive control inhibitor.
-
96-well microplates.
-
-
Assay Procedure :
-
A solution of the enzyme in assay buffer is added to the wells of a microplate.
-
The test compounds at various concentrations (typically in a serial dilution) are added to the wells. The final DMSO concentration is kept constant (e.g., <1%).
-
The plate is incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C) to allow for compound-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The plate is incubated for another specific period (e.g., 30-60 minutes) at the same temperature.
-
The reaction is stopped, if necessary, by adding a stop solution.
-
-
Data Acquisition and Analysis :
-
The fluorescence or absorbance is measured using a microplate reader at appropriate excitation and emission wavelengths.
-
The percentage of inhibition is calculated for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research should focus on:
-
Systematic SAR studies : To better understand the influence of different substituents on potency and selectivity.
-
Broadening the target scope : Exploring the activity of this compound libraries against other relevant biological targets.
-
In vivo evaluation : Moving promising lead compounds into preclinical animal models to assess their pharmacokinetic properties and in vivo efficacy.
-
Development of more potent and selective inhibitors : Leveraging structural biology and computational modeling to design next-generation this compound derivatives.
By continuing to explore the chemical space around the 1,2,3-benzotriazin-4(3H)-one core, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship Analysis of Benzotriazine Analogues as HIV-1 Latency-Reversing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-dimensional quantitative structure-activity relationship studies on novel series of benzotriazine based compounds acting as Src inhibitors using CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
Navigating the Disposal of 3-BTD: A Guide to Safe and Compliant Practices
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents like 3-BTD (3-Benzothiazole-daphnetin) is paramount. Adherence to stringent disposal protocols is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. As a fluorescent probe used in biological imaging, it should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE): Always wear a complete set of PPE when handling this compound. This includes:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
Ventilation: All handling of this compound, from weighing to solution preparation and disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
Spill Management: In the event of a spill, the area should be immediately evacuated and secured. The spill should be absorbed with an inert, dry material, which is then collected into a designated hazardous waste container. Decontaminate the affected area according to your institution's established protocols.
Quantitative Data for Disposal Planning
Effective logistical planning for chemical disposal requires careful attention to quantitative details. The following table summarizes key parameters for the handling and disposal of this compound.
| Parameter | Specification | Source/Recommendation |
| Waste Category | Chemical, Non-hazardous (unless mixed with hazardous substances) | General Laboratory Waste Guidelines |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month (protect from light)[1] | MedChemExpress[1] |
| Container Type | Leak-proof, chemically compatible, and clearly labeled container | Standard Hazardous Waste Management Protocols |
| Labeling Requirements | "Hazardous Waste" (if applicable), Chemical Name (3-Benzothiazole-daphnetin), Concentration, Date, PI Name | Institutional Environmental Health and Safety (EHS) |
| Decontamination Solution | 70% Ethanol (B145695) or 10% Bleach solution | General Laboratory Disinfection Protocols |
| Emergency Contact | Institutional EHS Office and Poison Control Center | Local and Institutional Emergency Response Plans |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound waste. This procedure should be adapted to comply with your institution's specific guidelines and local regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), in a designated, leak-proof hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.
2. Decontamination of Labware:
-
All non-disposable labware that has come into contact with this compound must be decontaminated.
-
Immerse the labware in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with distilled water. Alternatively, use a 70% ethanol solution.
3. Container Labeling and Storage:
-
Ensure all waste containers are accurately and securely labeled with the full chemical name ("3-Benzothiazole-daphnetin"), the concentration (if applicable), the date of accumulation, and the principal investigator's name.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible chemicals.
4. Scheduling Waste Pickup:
-
Once the waste container is full (do not overfill), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Provide the EHS office with a complete inventory of the waste.
5. Documentation:
-
Maintain a detailed log of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance and laboratory safety audits.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
